Liriopesides B
説明
特性
IUPAC Name |
(2S,3R,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethyl-14-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(49-35-33(44)31(42)29(40)19(3)47-35)14-27(38(21,6)24(23)10-11-37(25,28)5)50-36-34(45)32(43)30(41)20(4)48-36/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18-,19-,20+,22+,23+,24-,25-,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,37-,38-,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIQIULKBBCLIL-KJXSMTROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87425-34-1 | |
| Record name | (25S)-1beta-(6-Deoxy-beta-D-galactopyranosyloxy)-3beta-(alpha-L-rhamnopyranosyloxy)spirost-5-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Liriopesides B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liriopesides B (LPB), a steroidal saponin (B1150181) isolated from the tuber of Liriope platyphylla, has emerged as a promising natural product with potent anti-tumor activities. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the therapeutic effects of this compound, with a primary focus on its action in non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma (OSCC). Through the inhibition of key oncogenic signaling pathways, induction of apoptosis and autophagy, and cell cycle arrest, this compound demonstrates a multi-pronged approach to cancer cell suppression. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
Core Mechanisms of Action
This compound exerts its anti-neoplastic effects through the modulation of several critical cellular signaling pathways. The primary mechanisms identified include the inhibition of the PI3K/Akt/mTOR and MAPK pathways, induction of the mitochondrial apoptosis pathway, stimulation of autophagy via the AMPKα-mTOR pathway, and induction of cell cycle arrest.
Inhibition of Pro-Survival Signaling Pathways
PI3K/Akt/mTOR Pathway: In oral squamous cell carcinoma, this compound has been shown to significantly suppress the PI3K/Akt/mTOR signaling cascade.[1][2][3] This inhibition leads to a downstream reduction in cell proliferation, motility, and invasion, while promoting apoptosis.[1][3] Western blot analyses have confirmed a reduction in the protein levels of key components of this pathway in OSCC cells and xenograft tumor tissues following treatment with this compound.
MAPK and AKT Signaling Pathways: In non-small cell lung cancer cells, this compound inhibits the mitogen-activated protein kinase (MAPK) and AKT signaling pathways. The MAPK pathway is crucial for cell survival, and its inhibition by this compound contributes to the suppression of NSCLC cell proliferation.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines, including NSCLC, OSCC, and ovarian cancer.
Mitochondrial Apoptosis Pathway: In NSCLC cells, this compound initiates the mitochondrial apoptosis pathway, which is characterized by a significant decrease in the mitochondrial membrane potential. This is accompanied by the upregulation of pro-apoptotic proteins such as Bax and the activation of caspase-3 and caspase-9. Conversely, the expression of anti-apoptotic proteins like Bcl-2 and Survivin is downregulated. The cleavage of poly (ADP-ribose) polymerase (PARP) is also observed, further confirming the execution of apoptosis.
Induction of Autophagy
In NSCLC cells, this compound has been observed to induce autophagy. This process is mediated through the activation of the AMPKα-mTOR signaling pathway. This compound treatment leads to increased phosphorylation of AMP-activated protein kinase α (AMPKα) and unc-51 like autophagy activating kinase (ULK), and a reduction in the phosphorylation of mTOR. The increased expression of LC3 and the formation of LC3 puncta are indicative of enhanced autophagic activity.
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest.
G1/S Phase Arrest: In NSCLC cells, this compound causes an arrest at the G1/S phase of the cell cycle in a concentration-dependent manner. This is mediated through the P21-Cyclin D/CDK6 signaling pathway.
G1 Phase Arrest: In ovarian cancer cells, this compound induces cell cycle arrest at the G1 phase. This effect is associated with the upregulation of the cell cycle regulatory factors p21 and p27.
Inhibition of Metastasis and Invasion
In OSCC, this compound has demonstrated the ability to inhibit cell migration and invasion. This is achieved by downregulating the expression of matrix metalloproteinases MMP-2 and MMP-9, which are key enzymes involved in the degradation of the extracellular matrix.
Downregulation of PD-L1 Expression
This compound has been shown to decrease the expression of Programmed Death-Ligand 1 (PD-L1) in NSCLC cells at both the transcriptional and translational levels. The downregulation of PD-L1 may enhance anti-tumor immunity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of this compound.
Table 1: Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |
| H460 | 24 h | 42.62 | |
| H1975 | 24 h | 32.25 |
Table 2: Induction of Apoptosis in NSCLC Cell Lines by this compound (60 µM)
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| H460 | Control | 12.7 | |
| H460 | This compound | 80.1 | |
| H1975 | Control | 8.3 | |
| H1975 | This compound | 60.9 |
Table 3: Induction of G1 Phase Cell Cycle Arrest in NSCLC Cell Lines by this compound (60 µM)
| Cell Line | Treatment | G1 Phase Cells (%) | Reference |
| H460 | Control | 59.5 | |
| H460 | This compound | 87.4 | |
| H1975 | Control | 46.2 | |
| H1975 | This compound | 74.0 |
Table 4: Gene Expression Changes in A2780 Ovarian Cancer Cells Treated with this compound
| Gene | Fold Change (at 10x IC50) | Reference |
| E-CADHERIN | 253.344 | |
| p21 | 34.303 | |
| p27 | 8.767 | |
| BCL-2 | 0.240 |
Detailed Experimental Protocols
Cell Viability and Proliferation Assays
-
Cell Counting Kit-8 (CCK-8) Assay: NSCLC or OSCC cells were seeded in 96-well plates and treated with varying concentrations of this compound for 24 or 48 hours. CCK-8 solution was then added to each well, and the absorbance was measured at a specific wavelength to determine cell viability.
-
Colony Formation Assay: Cells were seeded at a low density in 6-well plates and treated with this compound. After a designated incubation period, the cells were fixed and stained with crystal violet. The number of colonies was then counted to assess the long-term proliferative capacity.
Apoptosis Assays
-
Flow Cytometry: Cells treated with this compound were harvested, washed, and stained with an Annexin V-FITC/Propidium (B1200493) Iodide (PI) apoptosis detection kit. The percentage of apoptotic cells was then quantified using a flow cytometer.
-
Hoechst 33342 Staining: Cells were stained with Hoechst 33342 dye, and the nuclear morphology was observed under a fluorescence microscope. Apoptotic cells exhibit condensed or fragmented nuclei.
-
JC-1 Staining: To measure mitochondrial membrane potential, cells were stained with the JC-1 probe. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with decreased mitochondrial membrane potential, JC-1 exists as monomers in the cytoplasm, emitting green fluorescence.
Western Blot Analysis
Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was then incubated with primary antibodies against target proteins (e.g., PI3K, Akt, mTOR, MAPK, PARP, caspases, Bcl-2, Bax, AMPKα, LC3) followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.
Cell Cycle Analysis
Cells treated with this compound were harvested, fixed in ethanol, and stained with propidium iodide (PI) containing RNase. The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Autophagy Detection
-
Fluorescence Microscopy: Cells stably expressing GFP-RFP-LC3 were treated with this compound. The formation of LC3 puncta (autophagosomes) was observed and quantified using a fluorescence microscope.
Migration and Invasion Assays
-
Transwell Migration Assay: Cells were seeded in the upper chamber of a Transwell insert. The lower chamber contained a chemoattractant. After incubation, the non-migrated cells on the upper surface were removed, and the migrated cells on the lower surface were fixed, stained, and counted.
-
Wound Healing Assay: A scratch was made in a confluent cell monolayer. The rate of wound closure was monitored and photographed at different time points to assess cell migration.
Quantitative Real-Time PCR (qRT-PCR)
Total RNA was extracted from cells, and cDNA was synthesized by reverse transcription. qRT-PCR was then performed using specific primers for the genes of interest to quantify their relative expression levels.
In Vivo Xenograft Model
Nude mice were subcutaneously injected with cancer cells. Once tumors were established, the mice were treated with this compound. Tumor volume and weight were measured regularly to evaluate the in vivo anti-tumor efficacy.
Immunohistochemistry (IHC)
Tumor tissues from xenograft models were fixed, embedded in paraffin, and sectioned. The sections were then incubated with primary antibodies against target proteins, followed by a secondary antibody and a detection system to visualize the protein expression and localization within the tissue.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway in OSCC.
References
- 1. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Liriopesides B: A Technical Guide to its Source and Isolation from Liriope platyphylla
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liriopesides B, a steroidal saponin (B1150181) isolated from the tubers of Liriope platyphylla, has garnered attention for its potential therapeutic properties, including antitumor activities. This technical guide provides a comprehensive overview of the sourcing and isolation of this compound, detailing the experimental protocols for its extraction, purification, and structural elucidation. All quantitative data from the cited literature is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations of the experimental workflow to facilitate a deeper understanding of the processes involved.
Source Material
This compound is a naturally occurring compound found in the tubers of Liriope platyphylla, a perennial herbaceous plant belonging to the Asparagaceae family.[1][2] This plant is widely distributed in East Asia and has a history of use in traditional medicine.[1][3] The roots and tubers of Liriope platyphylla are known to contain a variety of bioactive constituents, with steroidal saponins (B1172615) being a prominent class of compounds.[1][2]
Experimental Protocols for Isolation and Purification
The isolation of this compound from the tubers of Liriope platyphylla involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic separation. The following protocol is a synthesized methodology based on typical procedures for isolating steroidal saponins from this plant genus.
Extraction
The initial step involves the extraction of crude saponins from the dried and powdered tubers of Liriope platyphylla.
-
Procedure:
-
The air-dried and powdered tubers of Liriope platyphylla are extracted with 70% ethanol (B145695) (EtOH) at room temperature.[1]
-
The extraction is typically repeated multiple times (e.g., three times) to ensure maximum yield.
-
The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.
-
Solvent Partitioning
The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity.
-
Procedure:
-
The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as chloroform (B151607) (CHCl₃) and n-butanol (n-BuOH).[2]
-
The steroidal saponins, including this compound, are typically enriched in the n-butanol fraction.[2]
-
The n-butanol fraction is concentrated to dryness to yield a saponin-rich extract.
-
Chromatographic Purification
The saponin-rich extract is further purified using a series of chromatographic techniques to isolate this compound.
-
Procedure:
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform and methanol (B129727) (CHCl₃-MeOH) or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are pooled and further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol (MeOH) and water or acetonitrile (B52724) and water. This step is crucial for obtaining highly pure this compound.
-
Structural Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) is performed to elucidate the complete structure, including the stereochemistry of the aglycone and the sequence and linkage of the sugar moieties.
Quantitative Data
Currently, specific quantitative data regarding the yield of this compound from Liriope platyphylla and its detailed NMR and mass spectral data are not available in the public domain literature reviewed for this guide. The anticancer effective dose of a reported n-butanol extract of Liriope tuber is close to 500 μg/mL.[1] Further research is required to quantify the yield of this compound through the described isolation process.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Liriope platyphylla.
Conclusion
This technical guide outlines the fundamental procedures for the sourcing and isolation of this compound from the tubers of Liriope platyphylla. While the general methodology for isolating steroidal saponins provides a robust framework, further research is needed to establish specific quantitative yields and detailed spectroscopic data for this compound. The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development, providing a solid foundation for future work on this promising bioactive compound.
References
- 1. Active Constituents from Liriope platyphylla Root against Cancer Growth In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous extract of Liriope platyphylla, a traditional Chinese medicine, significantly inhibits abdominal fat accumulation and improves glucose regulation in OLETF type II diabetes model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Liriopesides B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Introduction
Liriopesides B, also known as Nolinospiroside F, is a steroidal saponin (B1150181) isolated from the tubers of Liriope platyphylla.[1] This natural product has garnered significant interest within the scientific community for its diverse biological activities, including anti-oxidative, anti-aging, and potent anti-tumor effects.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanisms of action of this compound, with a focus on its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex steroidal glycoside with the chemical formula C39H62O12.[3] Its structure is characterized by a spirostane-type aglycone linked to two deoxy sugar moieties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C39H62O12 | [3] |
| Molecular Weight | 722.9 g/mol | [2][3] |
| CAS Number | 87425-34-1 | [2] |
| Appearance | Solid | [2] |
| Synonyms | Nolinospiroside F, (25S)-1beta-(6-Deoxy-beta-D-galopyranosyloxy)-3beta-(alpha-L-rhamnopyranosyloxy)spirost-5-ene | [2][3] |
| Purity (commercially available) | ≥98% | [1] |
| Storage Conditions | -80°C (6 months); -20°C (1 month) | [2] |
Table 2: Solubility Data for this compound
| Solvent System | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.46 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.46 mM) | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.46 mM) | [2] |
Biological Activity and Mechanisms of Action
This compound has demonstrated significant anti-tumor activity in various cancer cell lines, including non-small cell lung cancer (NSCLC), oral squamous cell carcinoma, and ovarian cancer.[1][2] Its primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[1][4][5] This is achieved through the initiation of the mitochondrial apoptosis pathway.[1] Treatment with this compound leads to an increase in the expression of pro-apoptotic proteins such as Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl.[1][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[1] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-3 and caspase-8, ultimately leading to programmed cell death.[5]
Cell Cycle Arrest
This compound can induce cell cycle arrest, primarily at the G1/S phase transition, in cancer cells.[1] This prevents the cells from entering the DNA synthesis phase, thereby inhibiting proliferation.
Modulation of Signaling Pathways
This compound exerts its anti-tumor effects by modulating several critical intracellular signaling pathways.
-
PI3K/Akt/mTOR Pathway: this compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway.[2] This pathway is crucial for cell survival, growth, and proliferation. By inhibiting this pathway, this compound can effectively halt cancer cell progression.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key target of this compound. It has been observed that this compound decreases the phosphorylation of ERK1/2 while increasing the phosphorylation of p38/MAPK and JNK.[1] The differential regulation of these MAPK family members contributes to the induction of apoptosis.
-
PD-L1 Expression: this compound has been found to decrease the expression of Programmed Death-Ligand 1 (PD-L1) in cancer cells.[1] PD-L1 is a crucial immune checkpoint protein that helps cancer cells evade the immune system. By downregulating PD-L1, this compound may enhance the anti-tumor immune response.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., H460, H1975) in 96-well plates at a density of 5 × 10³ cells per well.
-
Treatment: After 24 hours of incubation, treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50, 60 µM) and incubate for 24 or 48 hours at 37°C.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1 hour at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]
Apoptosis Detection by Flow Cytometry
-
Cell Treatment: Treat cells with the desired concentrations of this compound for 24 hours.
-
Harvesting and Staining: Harvest the cells and stain with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[1]
Mitochondrial Membrane Potential (ΔΨm) Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
JC-1 Staining: Harvest the cells, wash with assay buffer, and stain with the JC-1 probe for 15 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to detect the shift in fluorescence from red (J-aggregates in healthy mitochondria) to green (J-monomers in apoptotic cells), indicating a loss of mitochondrial membrane potential.[1]
Reverse Transcription-Quantitative PCR (RT-qPCR) for PD-L1
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using TRIzol reagent.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for PD-L1 and a housekeeping gene (e.g., β-actin).
-
Data Analysis: Analyze the relative gene expression using the 2-ΔΔCq method.[1]
Conclusion
This compound is a promising natural product with significant potential for development as an anti-cancer agent. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, makes it an attractive candidate for further preclinical and clinical investigation. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers working on the characterization and development of this compound and other natural product-based therapeutics.
References
- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei - Translational Cancer Research [tcr.amegroups.org]
- 3. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Liriopesides B: A Comprehensive Technical Guide on Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liriopesides B, a steroidal saponin (B1150181) isolated from the tubers of Liriope platyphylla and Liriope spicata, has emerged as a promising natural product with significant therapeutic potential.[1][2][3] Extensive research has demonstrated its potent anti-tumor activities, particularly in non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma (OSCC).[2][4] The primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and autophagy through the modulation of key signaling pathways, including MAPK, PI3K/Akt/mTOR, and AMPKα-mTOR.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound, detailed experimental protocols for its evaluation, and a summary of its therapeutic potential, offering a valuable resource for researchers in oncology and drug discovery.
Introduction
Liriope spicata and Liriope platyphylla, perennial herbs found predominantly in East Asia, have a long history of use in traditional medicine for treating conditions such as coughs, asthma, and neurodegenerative diseases.[1][5] The primary bioactive constituents of these plants are steroidal saponins, which have been shown to possess a range of biological properties, including anti-inflammatory, anti-bacterial, and anti-cancer effects.[1][3] this compound is one such steroidal saponin that has garnered significant attention for its potent cytotoxic effects against various cancer cell lines.[1][2] This document synthesizes the current scientific literature on this compound, focusing on its molecular mechanisms, biological activities, and potential as a therapeutic agent.
Biological Activities and Therapeutic Potential
The primary therapeutic potential of this compound investigated to date lies in its anti-cancer properties. It has demonstrated efficacy in inhibiting proliferation, inducing programmed cell death, and preventing metastasis in various cancer models.
Anti-Tumor Activity
2.1.1. Non-Small Cell Lung Cancer (NSCLC)
In NSCLC cell lines (H460 and H1975), this compound has been shown to:
-
Inhibit Cell Viability and Growth: It suppresses the viability and growth of NSCLC cells in a dose-dependent manner.[1][6]
-
Induce Apoptosis: this compound initiates the mitochondrial apoptosis pathway, characterized by a decrease in mitochondrial membrane potential, an increase in the expression of pro-apoptotic proteins like Bax and tBid, and a decrease in anti-apoptotic proteins such as Bcl-2 and Bcl-xl.[1] It also leads to the activation of caspase-3 and caspase-8.[1][6]
-
Induce G1/S Cell Cycle Arrest: The compound causes an arrest in the G1/S phase of the cell cycle, mediated by the P21-Cyclin D/CDK6 signaling pathway.[1]
-
Promote Autophagy: this compound induces autophagy through the AMPKα-mTOR signaling pathway.[1]
-
Downregulate PD-L1 Expression: It has been observed to decrease the expression of programmed death-ligand 1 (PD-L1) at both the transcriptional and translational levels.[1]
2.1.2. Oral Squamous Cell Carcinoma (OSCC)
In OSCC cell lines (SAS and CAL-27), this compound has been found to:
-
Suppress Cell Proliferation and Colony Formation: It effectively inhibits the growth and colony-forming ability of OSCC cells.[2][3]
-
Inhibit Migration and Invasion: this compound downregulates the expression of matrix metalloproteinases MMP-2 and MMP-9, while upregulating E-cadherin, leading to reduced cell migration and invasion.[3]
-
Induce Apoptosis: The compound promotes apoptosis by upregulating the expression of pro-apoptotic proteins Bax and Bad, and downregulating the anti-apoptotic protein Bcl-2.[2][3]
-
Modulate the PI3K/Akt/mTOR Signaling Pathway: High-throughput sequencing has identified the PI3K/Akt pathway as a key target of this compound in OSCC.[2][3]
Neuroprotective and Anti-inflammatory Potential
While research on this compound specifically is limited in these areas, extracts of Liriope platyphylla, from which this compound is derived, have shown neuroprotective and anti-inflammatory effects. The extract has been found to protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide-induced cytotoxicity by modulating p38 MAPK activation.[7][8] Furthermore, the extract has demonstrated anti-inflammatory activity by attenuating the production of inflammatory mediators in LPS-stimulated macrophages.[9] These findings suggest that this compound may contribute to these effects and warrants further investigation.
Quantitative Data
The following table summarizes the key quantitative data reported for the biological activity of this compound.
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| H460 | Non-Small Cell Lung Cancer | CCK-8 | IC50 (24h) | 42.62 µM | [1] |
| H1975 | Non-Small Cell Lung Cancer | CCK-8 | IC50 (24h) | 32.25 µM | [1] |
| SAS | Oral Squamous Cell Carcinoma | CCK-8 | IC50 | Not specified | [2][3] |
| CAL-27 | Oral Squamous Cell Carcinoma | CCK-8 | IC50 | Not specified | [2][3] |
Signaling Pathways
This compound exerts its anti-tumor effects by modulating several critical signaling pathways.
Caption: this compound signaling in NSCLC.
Caption: this compound signaling in OSCC.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activity of this compound.
Cell Viability and Proliferation Assays
5.1.1. Cell Counting Kit-8 (CCK-8) Assay
-
Principle: This colorimetric assay measures cell viability based on the reduction of WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells (e.g., H460, H1975, SAS, CAL-27) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for specified time points (e.g., 24, 48 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
-
5.1.2. Colony Formation Assay
-
Principle: This assay assesses the long-term proliferative potential of single cells.
-
Protocol:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Treat with this compound for a specified period.
-
Replace the medium with fresh, drug-free medium and culture for 1-2 weeks until visible colonies form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (typically containing >50 cells).
-
Apoptosis Assays
5.2.1. Flow Cytometry with Annexin V/Propidium (B1200493) Iodide (PI) Staining
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with this compound for a specified time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
5.2.2. JC-1 Staining for Mitochondrial Membrane Potential (ΔΨm)
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Protocol:
-
Treat cells with this compound.
-
Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with staining buffer.
-
Analyze the fluorescence by flow cytometry or fluorescence microscopy.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample.
-
Protocol:
-
Lyse this compound-treated cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-Akt, p-mTOR) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Cell Cycle Analysis
-
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Protocol:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash and resuspend the cells in PBS containing RNase A and propidium iodide.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry.
-
Caption: General experimental workflow.
Conclusion and Future Directions
This compound has demonstrated significant potential as an anti-cancer agent, particularly for NSCLC and OSCC. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and autophagy, makes it an attractive candidate for further drug development. The modulation of key signaling pathways such as MAPK and PI3K/Akt/mTOR underscores its targeted therapeutic potential.
Future research should focus on:
-
In vivo efficacy and safety: While in vitro studies are promising, comprehensive in vivo studies in animal models are crucial to evaluate the efficacy, pharmacokinetics, and potential toxicity of this compound.[1]
-
Identification of direct molecular targets: Elucidating the direct binding partners of this compound will provide a deeper understanding of its mechanism of action.
-
Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or immunotherapies could lead to more effective treatment strategies.
-
Exploration of other therapeutic areas: The potential neuroprotective and anti-inflammatory properties of this compound warrant further investigation for its application in neurodegenerative and inflammatory diseases.
References
- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. [Studies on the chemical constituents of Liriope spicata Lour (Thunb), var. prolifera Y.T. Ma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of Liriope platyphylla in LPS-Stimulated Macrophages and Endotoxemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Liriopesides B: A Technical Guide to its Apoptotic Induction in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liriopesides B (LPB) is a naturally occurring steroidal saponin (B1150181) isolated from the tubers of Liriope platyphylla and Liriope spicata[1][2][3]. Emerging research has highlighted its potent anti-tumor activities across various cancer cell lines, positioning it as a promising candidate for further investigation in oncology drug development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying LPB-induced apoptosis, with a focus on the key signaling pathways involved. It also presents quantitative data on its efficacy and detailed protocols for the key experimental assays cited in the literature.
Mechanism of Action: Induction of Apoptosis
This compound exerts its anti-cancer effects primarily through the induction of apoptosis, a form of programmed cell death, in cancer cells[1][4]. This process is orchestrated through a complex interplay of signaling pathways, primarily involving the mitochondrial apoptosis pathway and the modulation of key regulatory proteins.
The Mitochondrial Apoptosis Pathway
The primary mechanism of LPB-induced apoptosis is through the intrinsic, or mitochondrial, pathway. This is characterized by a decrease in the mitochondrial membrane potential[5]. LPB treatment leads to an upregulation of pro-apoptotic proteins such as Bax and tBid, and a concurrent downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl[1][5]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c from the mitochondria into the cytoplasm[5]. Cytoplasmic cytochrome c then activates a cascade of caspases, including caspase-3 and caspase-8, which are the executioners of apoptosis[1][5].
Modulation of Signaling Pathways
This compound has been shown to modulate several key signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt/mTOR Pathway: In oral squamous cell carcinoma (OSCC), LPB has been observed to suppress the PI3K/Akt/mTOR signaling pathway. This inhibition contributes to its anti-proliferative and pro-apoptotic effects[2][3].
-
MAPK Pathway: LPB influences the Mitogen-Activated Protein Kinase (MAPK) pathway in non-small cell lung cancer (NSCLC) cells. It has been shown to decrease the phosphorylation of ERK1/2 while increasing the phosphorylation of p38/MAPK and JNK[5].
-
AMPK-mTOR Pathway: LPB can also induce autophagy in NSCLC cells through the activation of the AMPKα-mTOR signaling pathway[5].
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.
Table 1: IC50 Values of this compound in Cancer Cell Lines (24h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H460 | Non-Small Cell Lung Cancer | 42.62 | [5] |
| H1975 | Non-Small Cell Lung Cancer | 32.25 | [5] |
Table 2: Apoptosis Rates Induced by this compound (24h treatment)
| Cell Line | Concentration (µM) | Apoptosis Rate (%) | Reference |
| H460 | 60 | 80.1 | [5] |
| H1975 | 60 | 60.9 | [5] |
| SAS | 12 | 25.6 | [3] |
| SAS | 24 | 40.0 | [3] |
| CAL-27 | 12 | 25.0 | [3] |
| CAL-27 | 24 | 49.6 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the apoptotic effects of this compound.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Seed cancer cells (e.g., H460, H1975) into 96-well plates at a density of 5x10³ cells per well and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24 or 48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for a specified period.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive).
Western Blot Analysis
-
Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-Akt, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution according to the manufacturer's instructions.
-
Washing: Wash the cells with staining buffer.
-
Microscopy/Flow Cytometry: Observe the cells under a fluorescence microscope or analyze by flow cytometry to detect the shift from red (J-aggregates in healthy mitochondria) to green (J-monomers in apoptotic cells) fluorescence.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for evaluating this compound.
References
- 1. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei - Translational Cancer Research [tcr.amegroups.org]
- 3. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Liriopesides B: A Technical Guide to its Impact on Cell Cycle Arrest Pathways
For Researchers, Scientists, and Drug Development Professionals
Liriopesides B (LPB), a steroidal saponin (B1150181) isolated from the tuber of Liriope platyphylla, has emerged as a promising natural compound with demonstrated anti-tumor activities.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound induces cell cycle arrest, offering a valuable resource for researchers in oncology and drug development.
Core Mechanism: G1/S Phase Cell Cycle Arrest
This compound consistently demonstrates the ability to halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S checkpoint.[1][4] This blockade prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting their division and growth. This effect has been observed in various cancer cell lines, including non-small cell lung cancer (NSCLC) and ovarian cancer.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cell cycle distribution and the expression of critical regulatory proteins.
Table 1: Effect of this compound on Cell Cycle Distribution in NSCLC Cells (H460 & H1975)
| Cell Line | LPB Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | Reference |
| H460 | 0 (Control) | 59.5% | Not specified | [1] |
| 20 | Not specified | Not specified | ||
| 40 | Not specified | Not specified | ||
| 60 | 87.4% | Not specified | [1] | |
| H1975 | 0 (Control) | 46.2% | Not specified | [1] |
| 20 | Not specified | Not specified | ||
| 40 | Not specified | Not specified | ||
| 60 | 74.0% | Not specified | [1] |
Data derived from flow cytometry analysis after 24 hours of treatment.[1]
Table 2: Effect of this compound on Cell Cycle Regulatory Proteins
| Target Protein | Cancer Type | Cell Line | LPB Effect | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| p21 | NSCLC | H460, H1975 | Increased Expression | Not specified | Not specified | [1] |
| Ovarian | A2780 | Increased Expression | Up to 34.303 | Up to 1.543 | [4] | |
| p27 | Ovarian | A2780 | Increased Expression | Up to 8.767 | Up to 1.160 | [4] |
| Cyclin D1 | NSCLC | H460, H1975 | Decreased Expression | Not specified | Not specified | [1] |
| Cyclin D3 | NSCLC | H460, H1975 | Decreased Expression | Not specified | Not specified | [1] |
| CDK6 | NSCLC | H460, H1975 | Decreased Expression | Not specified | Not specified | [1] |
NSCLC data reflects qualitative changes observed via Western blot.[1] Ovarian cancer data reflects dose-dependent changes measured by RT-qPCR and Western blot at the highest concentration (10x IC50).[4]
Signaling Pathways Modulated by this compound
This compound exerts its influence on the cell cycle machinery by modulating key signaling pathways that are often dysregulated in cancer.
p21-Cyclin D/CDK6 Pathway
LPB-induced G1/S arrest is directly linked to its ability to alter the levels of crucial cell cycle regulators.[1] The compound upregulates the expression of p21, a cyclin-dependent kinase inhibitor (CKI).[1][4] p21, in turn, inhibits the activity of Cyclin D/CDK6 complexes.[1] These complexes are essential for phosphorylating the Retinoblastoma (Rb) protein, a necessary step for cells to progress from the G1 to the S phase.[5][6] By decreasing the expression of Cyclin D1, Cyclin D3, and CDK6, and simultaneously increasing p21, this compound effectively puts a brake on this transition.[1]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In oral squamous cell carcinoma (OSCC) and NSCLC, this compound has been shown to suppress this pathway.[1][7][8] By reducing the phosphorylation of key components like Akt and mTOR, LPB curtails the pro-survival and pro-proliferative signals that are often hyperactive in cancer cells.[1][7] This inhibition contributes to its overall anti-tumor effects, including the induction of apoptosis and cell cycle arrest.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, p38, and JNK, plays a complex role in cell fate. This compound differentially modulates this pathway in NSCLC cells.[1] It decreases the phosphorylation of ERK1/2, which is typically associated with cell proliferation, while increasing the phosphorylation of p38 and JNK, kinases often linked to apoptosis and stress responses.[1] This strategic modulation shifts the cellular balance away from proliferation and towards apoptosis and growth arrest.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to elucidate the effects of this compound on cell cycle arrest.
Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Culture and Treatment: Plate cancer cells (e.g., H460, H1975) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 60 µM) for a specified duration (e.g., 24 hours).[1]
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C. This step permeabilizes the cells and preserves their DNA content.
-
Staining: Rehydrate the fixed cells by washing with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, while RNase A degrades RNA to prevent its interference with DNA staining.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Use appropriate software to generate a histogram of cell count versus DNA content. Cells in G1 phase have a 2n DNA content, cells in G2/M have a 4n DNA content, and cells in S phase have a DNA content between 2n and 4n. Quantify the percentage of cells in each phase.[1]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Cyclin D1, CDK6, p21, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control like GAPDH or β-actin to compare protein levels across different samples.[1][4]
References
- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei - Translational Cancer Research [tcr.amegroups.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Liriopesides B: A Technical Guide to its In Vitro Autophagy-Modulating Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of Liriopesides B (LPB) on autophagy, a cellular self-degradation process critical in cell survival and death. The information presented herein is synthesized from published research to support further investigation into the therapeutic potential of this natural compound.
Core Findings: this compound Induces Autophagy via AMPKα-mTOR Signaling
This compound has been demonstrated to activate autophagy in human non-small cell lung cancer (NSCLC) cell lines, H460 and H1975.[1] The underlying mechanism involves the activation of AMP-activated protein kinase α (AMPKα) and the subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy.[1] This was evidenced by an increase in the formation of autophagosomes, visualized as LC3 puncta, and modulation of key signaling proteins.[1]
Quantitative Data Summary
While specific quantitative values from densitometry of western blots are not publicly available, the qualitative changes in protein expression and autophagosome formation observed in H460 and H1975 cells treated with this compound for 24 hours are summarized below.
| Cell Line | Treatment | Key Observations | Inferred Molecular Events | Reference |
| H460 & H1975 | This compound | Increased formation of GFP-RFP-LC3 puncta | Increased autophagosome formation | [1] |
| H460 & H1975 | This compound | Increased phosphorylation of AMPKα | Activation of AMPKα signaling | [1] |
| H460 & H1975 | This compound | Decreased phosphorylation of mTOR | Inhibition of mTOR signaling | [1] |
| H460 & H1975 | This compound | Increased phosphorylation of ULK1 | Activation of ULK1, a downstream effector of AMPK and mTOR | [1] |
| H460 & H1975 | This compound | Increased LC3-II expression | Conversion of LC3-I to LC3-II, indicating autophagosome formation | [1] |
Signaling Pathway
The proposed signaling pathway for this compound-induced autophagy is depicted below. LPB activates AMPKα, which in turn inhibits mTOR. The inhibition of mTOR relieves its suppression of ULK1, a kinase that initiates the formation of autophagosomes.
Experimental Protocols
The following are detailed, standardized protocols for the key experiments used to evaluate the effect of this compound on autophagy.
Cell Culture and this compound Treatment
-
Cell Lines: H460 and H1975 human non-small cell lung cancer cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound (purity >98%) is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 0, 20, 40, 60 µM). The final DMSO concentration should be less than 0.1% to avoid solvent-induced effects. Cells are treated for a specified duration, typically 24 hours, before analysis.
Autophagosome Visualization by Fluorescence Microscopy
This protocol is for cells stably expressing a tandem mRFP-GFP-LC3 construct, which allows for the monitoring of autophagic flux.
-
Principle: The GFP signal is quenched in the acidic environment of the lysosome, while the mRFP signal remains stable. Therefore, yellow puncta (co-localization of GFP and mRFP) represent autophagosomes, while red-only puncta represent autolysosomes. An increase in both yellow and red puncta indicates an induction of autophagic flux.
-
Procedure:
-
Seed H460 or H1975 cells stably expressing mRFP-GFP-LC3 onto glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with this compound at various concentrations for 24 hours.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a fluorescence microscope. Capture images using appropriate filters for GFP, mRFP, and DAPI.
-
Quantify the number of yellow and red puncta per cell using image analysis software (e.g., ImageJ). At least 50 cells per condition should be analyzed.
-
Western Blot Analysis of Autophagy-Related Proteins
-
Reagents and Materials:
-
RIPA lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (10-15% acrylamide)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: rabbit anti-LC3, rabbit anti-p-AMPKα, rabbit anti-AMPKα, rabbit anti-p-mTOR, rabbit anti-mTOR, rabbit anti-p-ULK1, rabbit anti-ULK1, and rabbit anti-GAPDH (as a loading control).
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
-
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control (GAPDH). For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
-
Conclusion
The available evidence strongly suggests that this compound is an inducer of autophagy in vitro, acting through the canonical AMPKα-mTOR signaling pathway. This technical guide provides a framework for the experimental validation and further exploration of this compound's mechanism of action. Future studies should focus on obtaining detailed quantitative data and exploring the interplay between autophagy and other cellular processes, such as apoptosis, in response to this compound treatment.
References
Liriopesides B: A Technical Overview of its Impact on Apoptotic Protein Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular mechanism of Liriopesides B (LPB), a steroidal saponin (B1150181) with demonstrated anti-tumor properties. The primary focus is on its modulatory effects on the key apoptotic proteins Bax and Bcl-2. This document provides a comprehensive summary of the available data, detailed experimental methodologies, and visual representations of the implicated signaling pathways to support further research and development in oncology.
Core Findings: this compound and the Bax/Bcl-2 Axis
This compound has been shown to induce apoptosis in various cancer cell lines by modulating the intrinsic apoptotic pathway.[1][2] A critical control point in this pathway is the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. Research indicates that this compound treatment consistently shifts this balance in favor of apoptosis.
Specifically, studies have demonstrated that this compound upregulates the expression of Bax and downregulates the expression of Bcl-2.[1][3] This alteration in the Bax/Bcl-2 ratio is a key event that leads to increased mitochondrial membrane permeability, cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.
Quantitative Data Summary
The following tables summarize the observed effects of this compound on Bax and Bcl-2 protein expression in different cancer cell lines. It is important to note that the primary literature predominantly presents this data through representative Western blot images. While these are qualitatively and semi-quantitatively informative, precise densitometric quantification with statistical analysis is not consistently available. The changes are therefore represented as directional effects.
Table 1: Effect of this compound on Bax and Bcl-2 Expression in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment | Bax Expression | Bcl-2 Expression |
| H460 | This compound (Concentration-dependent) | ↑ (Increased) | ↓ (Decreased) |
| H1975 | This compound (Concentration-dependent) | ↑ (Increased) | ↓ (Decreased) |
Table 2: Effect of this compound on Bax and Bcl-2 Expression in Oral Squamous Cell Carcinoma (OSCC) Cells
| Cell Line | Treatment | Bax Expression | Bcl-2 Expression |
| SAS | This compound (Concentration-dependent) | ↑ (Increased) | ↓ (Decreased) |
| Cal-27 | This compound (Concentration-dependent) | ↑ (Increased) | ↓ (Decreased) |
Experimental Protocols
The following is a detailed methodology for assessing the impact of this compound on Bax and Bcl-2 protein expression via Western blotting, synthesized from the available literature and standard laboratory practices.
Cell Culture and this compound Treatment
-
Cell Lines: Human non-small cell lung cancer cell lines (H460 and H1975) or oral squamous cell carcinoma cell lines (SAS and Cal-27) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., 0, 15, 30, 60 µM) and incubated for a specified period, typically 24 hours.
Protein Extraction
-
Cell Lysis: After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail is added to each well to lyse the cells.
-
Scraping and Collection: Cells are scraped from the wells and the cell lysate is transferred to a microcentrifuge tube.
-
Centrifugation: The lysate is centrifuged at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: The supernatant, containing the total protein, is carefully collected.
Protein Quantification
-
Assay: The total protein concentration of each lysate is determined using a standard protein assay, such as the Bicinchoninic acid (BCA) assay or Bradford assay, according to the manufacturer's instructions. This ensures equal loading of protein for each sample during electrophoresis.
Western Blotting
-
Sample Preparation: An equal amount of protein (typically 20-50 µg) from each sample is mixed with Laemmli sample buffer and boiled at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: The denatured protein samples are loaded into the wells of an SDS-polyacrylamide gel (e.g., 12% gel) along with a molecular weight marker. Electrophoresis is performed to separate the proteins based on their size.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for Bax and Bcl-2 overnight at 4°C with gentle agitation. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control. The antibodies should be diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing: The membrane is washed three times with TBST for 5-10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody for 1 hour at room temperature.
-
Final Washes: The membrane is washed again three times with TBST for 5-10 minutes each.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the bands corresponding to Bax, Bcl-2, and the loading control are quantified using image analysis software. The expression levels of Bax and Bcl-2 are normalized to the loading control.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the signaling pathways affected by this compound and the general experimental workflow.
Caption: this compound induces apoptosis by modulating the PI3K/Akt/mTOR and MAPK signaling pathways, leading to an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-2.
Caption: Experimental workflow for analyzing Bax and Bcl-2 protein expression following this compound treatment.
References
- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei- Translational Cancer Research [tcr.amegroups.org]
Liriopesides B: A Novel Modulator of the PD-L1 Signaling Pathway in Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein, is often exploited by tumor cells to evade immune surveillance. Its interaction with the PD-1 receptor on activated T cells leads to the suppression of the host's anti-tumor immune response. Recent research has identified Liriopesides B, a natural steroidal saponin (B1150181), as a promising agent that can modulate the PD-L1 signaling pathway. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and the PD-L1 pathway, with a focus on its potential therapeutic applications in oncology. We present a detailed summary of the key experimental findings, including quantitative data on the dose-dependent effects of this compound on PD-L1 expression, and provide detailed protocols for the essential experiments. Furthermore, we visualize the implicated signaling pathways and experimental workflows using Graphviz to facilitate a deeper understanding of the underlying mechanisms.
Introduction
The advent of immune checkpoint inhibitors has revolutionized the treatment landscape for various malignancies. The PD-1/PD-L1 axis is a key target in this therapeutic strategy. PD-L1, expressed on the surface of many cancer cells, binds to the PD-1 receptor on T cells, initiating a signaling cascade that dampens T cell activity and allows tumors to escape immune destruction[1][2][3]. Consequently, agents that can downregulate PD-L1 expression or disrupt the PD-1/PD-L1 interaction hold significant therapeutic promise.
This compound, a naturally occurring steroidal saponin isolated from the tuber of Liriope platyphylla, has demonstrated a range of anti-tumor activities, including the induction of apoptosis and cell cycle arrest in cancer cells[4][5][6][7]. Emerging evidence now points towards its ability to modulate the tumor immune microenvironment by targeting the PD-L1 signaling pathway[4]. This guide will delve into the technical details of this interaction, providing researchers and drug development professionals with a thorough understanding of the current state of knowledge.
This compound and its Impact on PD-L1 Expression
Studies have shown that this compound can significantly decrease the expression of PD-L1 in non-small cell lung cancer (NSCLC) cell lines, H460 and H1975[4]. This effect has been observed at both the messenger RNA (mRNA) and protein levels, suggesting that this compound regulates PD-L1 at the transcriptional and translational levels[4].
Quantitative Data on PD-L1 Downregulation
The inhibitory effect of this compound on PD-L1 expression is dose-dependent[4]. The following tables summarize the quantitative findings from key experiments.
Table 1: Effect of this compound on Cell Surface PD-L1 Expression in NSCLC Cells
| Cell Line | This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) of PD-L1 (Relative to Control) | Statistical Significance (p-value) |
| H460 | 20 | Decreased | < 0.05 |
| 40 | Further Decreased | < 0.05 | |
| 60 | Substantially Decreased | < 0.05 | |
| H1975 | 20 | Decreased | < 0.05 |
| 40 | Further Decreased | < 0.05 | |
| 60 | Substantially Decreased | < 0.05 | |
| Data is qualitatively extracted from graphical representations in the source literature[4]. |
Table 2: Effect of this compound on Total PD-L1 Protein Expression in NSCLC Cells
| Cell Line | This compound Concentration (µM) | Relative PD-L1 Protein Level (Normalized to loading control) | Statistical Significance (p-value) |
| H460 | 20 | Decreased | < 0.05 |
| 40 | Further Decreased | < 0.001 | |
| 60 | Substantially Decreased | < 0.001 | |
| H1975 | 20 | Decreased | < 0.05 |
| 40 | Further Decreased | < 0.001 | |
| 60 | Substantially Decreased | < 0.001 | |
| Data is qualitatively extracted from graphical representations in the source literature[4]. |
Table 3: Effect of this compound on PD-L1 mRNA Expression in NSCLC Cells
| Cell Line | This compound Concentration (µM) | Relative PD-L1 mRNA Level (Normalized to endogenous control) | Statistical Significance (p-value) |
| H460 | 20 | Decreased | < 0.05 |
| 40 | Further Decreased | < 0.001 | |
| 60 | Substantially Decreased | < 0.001 | |
| H1975 | 20 | Decreased | < 0.05 |
| 40 | Further Decreased | < 0.001 | |
| 60 | Substantially Decreased | < 0.001 | |
| Data is qualitatively extracted from graphical representations in the source literature[4]. |
Proposed Signaling Pathways
The precise mechanism by which this compound downregulates PD-L1 is under investigation. However, studies suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) and AKT signaling pathways[4]. This compound has been shown to inhibit these pathways, which are known to be upstream regulators of PD-L1 expression in some cancers.
Caption: Proposed mechanism of this compound-mediated PD-L1 downregulation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments used to elucidate the interaction between this compound and PD-L1.
Cell Culture
-
Cell Lines: Human non-small cell lung cancer cell lines H460 and H1975, known for their relatively high endogenous PD-L1 expression, are utilized[4].
-
Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin[4].
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2[4].
Western Blotting for Total PD-L1 Protein
This protocol is for the detection of total PD-L1 protein levels in cell lysates.
Caption: Workflow for Western blot analysis of total PD-L1 protein.
-
Cell Treatment: H460 and H1975 cells are treated with varying concentrations of this compound (e.g., 0, 20, 40, 60 µM) for a specified duration (e.g., 24 hours).
-
Lysis: Cells are harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against PD-L1 overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH or β-actin) is also used.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the PD-L1 protein levels are normalized to the loading control.
Reverse Transcription-Quantitative PCR (RT-qPCR) for PD-L1 mRNA
This protocol is for the quantification of PD-L1 mRNA levels.
Caption: Workflow for RT-qPCR analysis of PD-L1 mRNA.
-
Cell Treatment: Similar to the Western blotting protocol, cells are treated with this compound.
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation reagent (e.g., TRIzol).
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The qPCR reaction is performed using a qPCR master mix, cDNA template, and specific primers for PD-L1 and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative expression of PD-L1 mRNA is calculated using the 2-ΔΔCt method, with the reference gene used for normalization.
Flow Cytometry for Cell Surface PD-L1
This protocol is for the detection of PD-L1 expressed on the cell surface.
-
Cell Treatment: Cells are treated with this compound as previously described.
-
Cell Harvesting: Cells are harvested and washed with phosphate-buffered saline (PBS).
-
Staining: Cells are incubated with a fluorochrome-conjugated anti-PD-L1 antibody or an isotype control antibody.
-
Data Acquisition: The fluorescence intensity of the stained cells is measured using a flow cytometer.
-
Data Analysis: The Mean Fluorescence Intensity (MFI) of PD-L1 is determined and compared between the different treatment groups.
Conclusion and Future Directions
The evidence presented in this technical guide strongly suggests that this compound is a potent downregulator of PD-L1 expression in cancer cells. By inhibiting the MAPK and AKT signaling pathways, this compound can reduce PD-L1 at both the transcriptional and translational levels, thereby potentially reversing tumor-mediated immune suppression. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this natural compound.
Future research should focus on elucidating the precise molecular targets of this compound within the PD-L1 regulatory network. In vivo studies are also crucial to validate the anti-tumor efficacy and immune-modulating effects of this compound in a more complex biological system. Furthermore, the potential synergistic effects of combining this compound with existing immune checkpoint inhibitors warrant investigation, as this could lead to more effective and durable anti-cancer therapies. The continued exploration of this compound's interaction with the PD-L1 signaling pathway holds great promise for the development of novel cancer immunotherapies.
References
- 1. Flow cytometry detection of cell type-specific expression of programmed death receptor ligand-1 (PD-L1) in colorectal cancer specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Programmed Death Ligand 1 (PD-L1) Expression in Breast Cancer Cell Lines In Vitro and in Immunodeficient and Humanized Tumor Mice [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Determinants of Response to Anti–Programmed Cell Death (PD)-1 and Anti–Programmed Death-Ligand 1 (PD-L1) Blockade in Patients With Non–Small-Cell Lung Cancer Profiled With Targeted Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD-L1 expression on circulating tumor cells and platelets in patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antitumor Activity of Liriopesides B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liriopesides B (LPB), a naturally occurring steroidal saponin (B1150181) isolated from Liriope spicata, has demonstrated significant antitumor properties across a range of malignancies.[1][2] This technical guide provides an in-depth overview of the in vivo studies elucidating the antitumor efficacy of this compound, with a particular focus on its activity in oral squamous cell carcinoma (OSCC). This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the underlying molecular mechanisms and experimental workflows. The primary mechanism of action for LPB's antitumor effects involves the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to suppressed cell proliferation and metastasis, and the induction of apoptosis.[1][3]
Data Presentation: In Vivo Efficacy of this compound in Oral Squamous Cell Carcinoma
The antitumor effects of this compound have been evaluated in a xenograft mouse model using human oral squamous cell carcinoma SAS cells.[3] The following tables summarize the key quantitative findings from this pivotal in vivo study.
Table 1: Effect of this compound on Tumor Volume in SAS Cell Xenograft Model
| Treatment Group | Dosage | Day 14 Tumor Volume (mm³) |
| Control | Vehicle | 1,722.00 ± 200.18 |
| This compound (Low Dose) | 5 mg/kg | 878.19 ± 198.55 |
| This compound (High Dose) | 10 mg/kg | 734.62 ± 181.54 |
| Data presented as mean ± standard deviation. |
Table 2: Effect of this compound on Tumor Weight in SAS Cell Xenograft Model
| Treatment Group | Dosage | Final Tumor Weight (g) | Tumor Inhibition Rate (%) |
| Control | Vehicle | 1.00 ± 0.10 | - |
| This compound (Low Dose) | 5 mg/kg | 0.75 ± 0.15 | 25.69 |
| This compound (High Dose) | 10 mg/kg | 0.54 ± 0.12 | 46.63 |
| Data presented as mean ± standard deviation. |
Table 3: In Vivo Modulation of Key Apoptotic and Metastatic Gene Expression by this compound
| Gene | Treatment Group | Relative mRNA Expression Level |
| MMP-2 | Control | Baseline |
| This compound | Markedly Downregulated | |
| MMP-9 | Control | Baseline |
| This compound | Markedly Downregulated | |
| Bax | Control | Baseline |
| This compound | Upregulated | |
| Bad | Control | Baseline |
| This compound | Upregulated | |
| Bcl-2 | Control | Baseline |
| This compound | No Statistical Difference | |
| Qualitative summary of qRT-PCR results from tumor tissues. |
Experimental Protocols
Tumor Xenograft Model
A subcutaneous xenograft model of oral squamous cell carcinoma was established in nude mice to assess the in vivo efficacy of this compound.
-
Animal Model: Male BALB/c nude mice, 4-6 weeks old.
-
Cell Line: Human oral squamous cell carcinoma SAS cells.
-
Cell Implantation: A suspension of SAS cells (approximately 5 x 106 cells in 100 µL of PBS) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to treatment and control groups. This compound is administered, for example, via intraperitoneal injection daily at specified doses (e.g., 5 mg/kg and 10 mg/kg). The control group receives a vehicle control.
-
Monitoring: Tumor volume is measured at regular intervals (e.g., every 2 days) using calipers and calculated using the formula: Volume = (length × width²) / 2. Body weight is also monitored to assess toxicity.
-
Endpoint: After a predetermined treatment period (e.g., 14 days), the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis.
Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR)
To determine the effect of this compound on the expression of genes related to apoptosis and metastasis, qRT-PCR is performed on RNA extracted from the xenograft tumor tissues.
-
RNA Extraction: Total RNA is isolated from the harvested tumor tissues using a suitable RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for target genes (e.g., MMP-2, MMP-9, Bax, Bad, Bcl-2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.
Immunohistochemistry (IHC)
IHC is employed to analyze the protein expression levels of key components of the PI3K/Akt/mTOR signaling pathway within the tumor tissues.
-
Tissue Preparation: The excised tumors are fixed in formalin, embedded in paraffin, and sectioned.
-
Antigen Retrieval: The tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval to unmask the target protein epitopes.
-
Immunostaining: The sections are incubated with primary antibodies specific for the proteins of interest (e.g., PI3K, Akt, p-mTOR, S6). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chromogenic substrate (e.g., DAB) is added to visualize the antibody-antigen complexes. The sections are then counterstained with hematoxylin.
-
Analysis: The stained sections are examined under a microscope to assess the intensity and distribution of the target protein expression.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the PI3K/Akt/mTOR pathway and promotes apoptosis.
Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of this compound antitumor activity.
References
- 1. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei - Translational Cancer Research [tcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Liriopesides B in Cell Culture
These application notes provide detailed protocols for the dissolution and use of Liriopesides B in cell culture experiments, targeting researchers, scientists, and professionals in drug development.
Introduction
This compound is a steroidal saponin (B1150181) extracted from the tuber of Liriope platyphylla. It has demonstrated significant anti-tumor properties in various cancer cell lines, including oral squamous cell carcinoma, ovarian cancer, and non-small cell lung cancer.[1][2][3] Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and autophagy through modulation of signaling pathways such as the PI3K/Akt/mTOR and AMPKα-mTOR pathways.[1][4] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro studies.
Data Summary: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effects |
| CAL-27, SAS, SCC-9 | Oral Squamous Cell Carcinoma | 6, 12, 24 | Inhibition of proliferation, colony formation, migration, and invasion; induction of apoptosis. |
| A2780 | Human Ovarian Cancer | Not specified | Inhibition of metastasis and induction of apoptosis; cell cycle arrest at G1 phase. |
| H460, H1975 | Non-Small Cell Lung Cancer | 20, 40, 60 | Decreased cell viability and proliferation; induction of apoptosis and cell cycle arrest at G1/S phase; induction of autophagy. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound using Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
(Optional) 0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
-
Note: The molecular weight of this compound should be obtained from the supplier.
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
(Optional but recommended) Sterilize the stock solution. Filter the this compound stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination.
-
Aliquot and store the stock solution. Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Treatment of Cells with this compound
This protocol outlines the general procedure for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate cell culture flasks or plates
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile pipettes and tips
Procedure:
-
Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight in a CO2 incubator at 37°C.
-
Prepare the working solutions of this compound. On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Treat the cells. Remove the old medium from the cell culture plates and replace it with the medium containing the various concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.
-
Assess the cellular response. Following incubation, proceed with the desired downstream assays, such as cell viability assays (e.g., MTT, CCK-8), apoptosis assays (e.g., flow cytometry with Annexin V staining), cell cycle analysis, or western blotting for signaling pathway analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its in vitro evaluation.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
References
- 1. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Liriopesides B: A Promising Therapeutic Agent for Non-Small Cell Lung Cancer
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Liriopesides B (LPB), a natural product isolated from the tuber of Liriope platyphylla, has demonstrated significant anti-tumor activity in several types of cancer.[1][2][3][4] Recent studies have highlighted its potential as a therapeutic agent for non-small cell lung cancer (NSCLC), the leading cause of cancer-associated mortality worldwide.[1] This document provides a detailed overview of the effects of this compound on NSCLC cells, including its mechanism of action, quantitative data on its efficacy, and comprehensive protocols for its in vitro application.
Mechanism of Action
This compound exerts its anti-tumor effects on NSCLC cells through a multi-faceted approach, primarily by inducing apoptosis, cell cycle arrest, and autophagy.
1. Induction of Apoptosis: LPB treatment significantly increases the proportion of apoptotic cells in NSCLC cell lines H460 and H1975. This is achieved through the initiation of the mitochondrial apoptosis pathway, characterized by a decrease in the mitochondrial membrane potential. The induction of apoptosis is further confirmed by the upregulation of pro-apoptotic proteins such as Bax, caspase-3, and caspase-8, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl.
2. Cell Cycle Arrest: LPB effectively halts the proliferation of NSCLC cells by inducing cell cycle arrest at the G1/S phase in a concentration-dependent manner. This prevents the cells from entering the S phase, thereby inhibiting DNA replication and cell division.
3. Autophagy Activation: this compound also triggers autophagy in NSCLC cells. This process is mediated by the activation of the AMPKα-mTOR signaling pathway. LPB treatment leads to increased phosphorylation of AMPKα and ULK, and a reduction in the phosphorylation of mTOR, a key inhibitor of autophagy.
4. Inhibition of Key Signaling Pathways: The anti-proliferative effects of LPB are also attributed to its ability to inhibit the Mitogen-Activated Protein Kinase (MAPK) and AKT signaling pathways, which are crucial for cell survival and growth. Specifically, LPB decreases the phosphorylation of ERK1/2 and AKT, while increasing the phosphorylation of p38/MAPK and JNK.
5. Downregulation of PD-L1: Furthermore, this compound has been shown to significantly decrease the expression of Programmed Death-Ligand 1 (PD-L1) at both the transcriptional and translational levels, suggesting a potential role in enhancing anti-tumor immunity.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on NSCLC cell lines H460 and H1975 after 24 hours of treatment.
Table 1: IC50 Values of this compound in NSCLC Cells
| Cell Line | IC50 Value (µM) |
| H460 | 42.62 |
| H1975 | 32.25 |
Table 2: Effect of this compound (60 µM) on Apoptosis in NSCLC Cells
| Cell Line | % Apoptotic Cells (Control) | % Apoptotic Cells (LPB Treated) |
| H460 | 12.7 | 80.1 |
| H1975 | 8.3 | 60.9 |
Table 3: Effect of this compound (60 µM) on G1 Phase Cell Cycle Arrest in NSCLC Cells
| Cell Line | % Cells in G1 Phase (Control) | % Cells in G1 Phase (LPB Treated) |
| H460 | 59.5 | 87.4 |
| H1975 | 46.2 | 74.0 |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Liriopesides B: Application Notes for Inducing Apoptosis in Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Liriopesides B (LPB) for inducing apoptosis in cancer cell lines in vitro. The information is compiled from recent studies and is intended to facilitate experimental design and execution.
Introduction
This compound is a steroidal saponin (B1150181) isolated from the tuber of Liriope platyphylla and Liriope spicata.[1][2][3][4] Emerging research has highlighted its potent anti-tumor activities across various malignancies, including non-small cell lung cancer (NSCLC), ovarian cancer, and oral squamous cell carcinoma (OSCC).[1][3][4][5] LPB has been shown to suppress cancer cell proliferation, inhibit metastasis, and, most notably, induce apoptosis and cell cycle arrest.[1][2][3][4][5] These effects are primarily mediated through the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK.[3][4][5]
Quantitative Data Summary
The effective concentration of this compound for inducing apoptosis varies depending on the cell line. The following table summarizes the reported concentrations and their effects.
| Cell Line | Cancer Type | IC50 Value (24h) | Treatment Concentrations | Observed Effects |
| H460 | Non-Small Cell Lung Cancer (NSCLC) | 42.62 µM | 20, 40, 60 µM | Dose-dependent reduction in cell viability and proliferation.[5] At 60 µM, apoptosis rate was 80.1%.[5] Induced G1/S phase arrest and autophagy.[5] Decreased mitochondrial membrane potential.[5] Inhibition of MAPK and AKT signaling.[5] |
| H1975 | Non-Small Cell Lung Cancer (NSCLC) | 32.25 µM | 20, 40, 60 µM | Dose-dependent reduction in cell viability and proliferation.[5] At 60 µM, apoptosis rate was 60.9%.[5] Induced G1/S phase arrest and autophagy.[5] Decreased mitochondrial membrane potential.[5] Inhibition of MAPK and AKT signaling.[5] |
| A2780 | Ovarian Cancer | Not specified | Not specified | Induced apoptosis with chromatin condensation.[1] Caused cell cycle arrest at the G1 phase.[1] Upregulated E-cadherin, p21, and p27; downregulated Bcl-2.[1][6] Inhibited cell invasion and migration.[1] |
| SAS | Oral Squamous Cell Carcinoma (OSCC) | Not specified | 12, 24 µM | Dose-dependent induction of apoptosis.[3] At 12 µM, apoptosis rate was 25.6%; at 24 µM, it was 40%.[3] Suppressed cell growth, colony formation, migration, and invasion.[3][4] Modulation of the PI3K/Akt/mTOR pathway.[3][4] |
| Cal-27 | Oral Squamous Cell Carcinoma (OSCC) | Not specified | 12, 24 µM | Dose-dependent induction of apoptosis.[3] At 12 µM, apoptosis rate was 25%; at 24 µM, it was 49.6%.[3] Suppressed cell growth, colony formation, migration, and invasion.[3][4] Modulation of the PI3K/Akt/mTOR pathway.[3][4] |
Signaling Pathways
This compound induces apoptosis by modulating several critical signaling pathways. The primary mechanisms identified are the inhibition of the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell survival and proliferation.
PI3K/Akt/mTOR Pathway
LPB treatment has been shown to significantly suppress the phosphorylation of key proteins in the PI3K/Akt/mTOR cascade.[3][4] This inhibition leads to downstream effects, including the modulation of the Bcl-2 family of proteins. Specifically, LPB upregulates the expression of pro-apoptotic proteins like Bax and Bad while downregulating the anti-apoptotic protein Bcl-2.[3][4] This shift in balance ultimately triggers the mitochondrial (intrinsic) pathway of apoptosis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei - Translational Cancer Research [tcr.amegroups.org]
- 4. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from Liriope spicata var. prolifera inhibits metastasis and induces apoptosis in A2780 human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Liriopesides B Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the effects of Liriopesides B on various cell lines using Western blot analysis. The protocols and data presented are compiled from peer-reviewed research and are intended to assist in the design and execution of experiments to elucidate the molecular mechanisms of this compound.
This compound, a steroidal saponin (B1150181) isolated from Liriope spicata, has demonstrated significant anti-tumor activity in several cancer cell lines, including non-small cell lung cancer (NSCLC), oral squamous cell carcinoma (OSCC), and ovarian cancer.[1][2] Its mechanism of action involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, cell cycle, and autophagy.[1][3] Western blotting is a crucial technique to quantify the changes in protein expression levels within these pathways following this compound treatment.
Key Signaling Pathways Modulated by this compound
This compound has been shown to impact several critical signaling cascades involved in cancer progression. Understanding these pathways is essential for designing targeted Western blot experiments.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. This compound has been observed to suppress this pathway, leading to decreased cancer cell viability.[1][4][5]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, p38, and JNK, plays a complex role in cell fate. This compound can differentially modulate this pathway, for instance, by decreasing ERK1/2 phosphorylation while increasing p38 and JNK phosphorylation in NSCLC cells.[3]
-
AMPK/mTOR Pathway: This pathway is a key regulator of cellular energy homeostasis and autophagy. This compound can induce autophagy by activating AMPKα and inhibiting mTOR.[3]
-
Apoptosis Pathway: this compound induces apoptosis through the mitochondrial pathway by altering the expression of Bcl-2 family proteins and activating caspases.[3][6]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the expression of key proteins as determined by Western blot analysis in various cancer cell lines.
Table 1: Effect of this compound on Apoptosis-Related Proteins in H460 and H1975 NSCLC Cells [3]
| Target Protein | Cell Line | This compound Concentration (µM) | Observed Effect |
| Cleaved Caspase-3 | H460 & H1975 | 0, 20, 40, 60 | Increased |
| Cleaved Caspase-8 | H460 & H1975 | 0, 20, 40, 60 | Increased |
| Cleaved Caspase-9 | H460 & H1975 | 0, 20, 40, 60 | Increased |
| Cleaved PARP | H460 & H1975 | 0, 20, 40, 60 | Increased |
| Bax | H460 & H1975 | 0, 20, 40, 60 | Increased |
| tBid | H460 & H1975 | 0, 20, 40, 60 | Increased |
| Bcl-2 | H460 & H1975 | 0, 20, 40, 60 | Decreased |
| Bcl-xl | H460 & H1975 | 0, 20, 40, 60 | Decreased |
Table 2: Effect of this compound on AMPK/mTOR and MAPK/AKT Signaling Pathways in H460 and H1975 NSCLC Cells [3]
| Target Protein | Cell Line | This compound Concentration (µM) | Observed Effect |
| p-AMPKα | H460 & H1975 | 0, 20, 40, 60 | Increased |
| p-mTOR | H460 & H1975 | 0, 20, 40, 60 | Decreased |
| p-ULK | H460 & H1975 | 0, 20, 40, 60 | Increased |
| LC3-II/LC3-I | H460 & H1975 | 0, 20, 40, 60 | Increased |
| p-ERK1/2 | H460 & H1975 | 0, 20, 40, 60 | Decreased |
| p-p38 | H460 & H1975 | 0, 20, 40, 60 | Increased |
| p-JNK | H460 & H1975 | 0, 20, 40, 60 | Increased |
| p-AKT | H460 & H1975 | 0, 20, 40, 60 | Decreased |
Table 3: Effect of this compound on PI3K/Akt/mTOR Pathway in OSCC Cells (SAS and CAL-27) [1]
| Target Protein | Cell Line | This compound Concentration | Observed Effect |
| PI3K | SAS & CAL-27 | Not specified | Decreased |
| Akt | SAS & CAL-27 | Not specified | Decreased |
| p-mTOR | SAS & CAL-27 | Not specified | Decreased |
| S6 | SAS & CAL-27 | Not specified | Decreased |
Table 4: Effect of this compound on Cell Cycle and Metastasis-Related Proteins in A2780 Ovarian Cancer Cells [2]
| Target Protein | Cell Line | This compound Concentration (Fold IC50) | Observed Effect |
| E-CADHERIN | A2780 | 10x IC50 | Increased (1.717-fold) |
| p21 | A2780 | 10x IC50 | Increased (1.543-fold) |
| p27 | A2780 | 10x IC50 | Increased (1.160-fold) |
| BCL-2 | A2780 | 10x IC50 | Decreased (0.840-fold) |
Experimental Protocols
The following are detailed protocols for performing Western blot analysis on cells treated with this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., H460, H1975, SAS, CAL-27, A2780) in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., 0, 20, 40, 60 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Once cells reach the desired confluency, replace the old medium with a fresh medium containing the various concentrations of this compound. Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Protocol 2: Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the protein lysates with 5X SDS-PAGE loading buffer and boil at 100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control such as β-actin or GAPDH.
Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for the Western blot analysis.
Caption: Signaling pathways modulated by this compound.
Caption: General workflow for Western blot analysis.
References
- 1. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Autophagy in Cells Treated with Liriopesides B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liriopesides B (LPB), a natural product isolated from the tuber of Liriope platyphylla, has demonstrated anti-tumor activities, including the induction of autophagy in non-small cell lung cancer (NSCLC) cells.[1][2][3] This document provides detailed application notes and protocols for measuring autophagy in cells treated with this compound. The described methods are essential for researchers investigating the mechanism of action of LPB and for professionals in drug development exploring its therapeutic potential. The protocols cover key assays for monitoring autophagic flux, including western blotting for autophagy-related proteins, and fluorescence microscopy of LC3 puncta.
Introduction to this compound and Autophagy
This compound is a steroidal glycoside that has been shown to inhibit proliferation, induce apoptosis, and cause cell cycle arrest in cancer cells.[1][2] A crucial aspect of its anti-tumor effect is the induction of autophagy, a cellular catabolic process that involves the degradation of cytoplasmic components via the lysosome. Autophagy plays a dual role in cancer, promoting either cell survival or cell death depending on the cellular context and the nature of the stimulus. This compound has been found to induce autophagy in H460 and H1975 NSCLC cells through the activation of the AMPKα-mTOR signaling pathway. Monitoring and quantifying this autophagic response is critical for understanding the full spectrum of LPB's biological activities.
Key Concepts in Measuring Autophagy:
-
Autophagic Flux: The complete process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the degradation of its contents. It is a dynamic process, and its measurement provides a more accurate assessment of autophagy than static measurements of autophagosome numbers.
-
LC3 (Microtubule-associated protein 1A/1B-light chain 3): A key marker of autophagy. The cytosolic form (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II) upon autophagy induction.
-
p62/SQSTM1: An autophagy receptor that is selectively degraded by autophagy. Its levels are inversely correlated with autophagic activity.
-
AMPK/mTOR Pathway: A central signaling pathway that regulates autophagy. AMPK activation and mTOR inhibition are key events in the initiation of autophagy.
Quantitative Data Summary
The following tables summarize the expected quantitative results from treating NSCLC cells (H460 and H1975) with this compound, based on published findings.
Table 1: Effect of this compound on the Expression of Key Autophagy-Related Proteins.
| Protein | Treatment | Expected Change in Expression | Cell Line(s) |
| p-AMPKα | This compound | Increased | H460, H1975 |
| p-mTOR | This compound | Decreased | H460, H1975 |
| p-ULK1 | This compound | Increased | H460, H1975 |
| LC3-II/LC3-I ratio | This compound | Increased | H460, H1975 |
Table 2: Quantification of Autophagic Vesicles.
| Assay | Treatment | Expected Observation | Cell Line(s) |
| GFP-RFP-LC3 Puncta | This compound | Increased number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. | H460, H1975 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced autophagy and a general experimental workflow for its measurement.
Caption: this compound signaling pathway for autophagy induction.
Caption: Experimental workflow for measuring autophagy.
Experimental Protocols
Protocol 1: Western Blot Analysis of Autophagy-Related Proteins
This protocol details the detection of key proteins in the autophagy signaling pathway modulated by this compound.
Materials:
-
H460 or H1975 cells
-
This compound (LPB)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-AMPKα
-
Rabbit anti-AMPKα
-
Rabbit anti-p-mTOR
-
Rabbit anti-mTOR
-
Rabbit anti-p-ULK1
-
Rabbit anti-ULK1
-
Rabbit anti-LC3B
-
Rabbit anti-p62/SQSTM1
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed H460 or H1975 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of LPB (e.g., 0, 20, 40, 60 µM) for 24 hours.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
-
Protocol 2: Autophagic Flux Assay using Lysosomal Inhibitors
This protocol measures autophagic flux by inhibiting the degradation of autophagosomes.
Materials:
-
Same as Protocol 1
-
Bafilomycin A1 (BafA1) or Chloroquine (CQ)
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Inhibitor Treatment: In the last 2-4 hours of the LPB treatment, add a lysosomal inhibitor to a subset of the wells (e.g., 100 nM BafA1 or 50 µM CQ).
-
Cell Lysis and Western Blotting: Follow steps 2-5 from Protocol 1, ensuring to probe for LC3B and p62.
-
Data Analysis:
-
Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor.
-
An increase in LC3-II accumulation in the presence of the inhibitor indicates an increase in autophagic flux.
-
Similarly, the degradation of p62 will be blocked by the inhibitor, and the difference in p62 levels can also be used to assess flux.
-
Protocol 3: Fluorescence Microscopy of LC3 Puncta
This protocol is for visualizing and quantifying autophagosomes using a tandem fluorescent-tagged LC3 reporter.
Materials:
-
H460 or H1975 cells stably expressing a tandem mCherry-GFP-LC3 (or similar RFP-GFP-LC3) reporter.
-
This compound (LPB)
-
Culture dishes with glass bottoms or coverslips
-
Fluorescence microscope with appropriate filters for GFP and mCherry/RFP.
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding and Transfection/Transduction (if necessary): Seed cells stably expressing mCherry-GFP-LC3 on glass-bottom dishes or coverslips. If a stable cell line is not available, transiently transfect the cells with the reporter plasmid and allow for expression (typically 24-48 hours).
-
Cell Treatment: Treat the cells with LPB as described in Protocol 1, Step 1. Include a positive control for autophagy induction (e.g., starvation) and a negative control (untreated).
-
Cell Fixation and Imaging:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS.
-
Mount the coverslips onto slides with a mounting medium containing DAPI (optional, for nuclear staining).
-
Acquire images using a fluorescence or confocal microscope. Capture images in the GFP, mCherry/RFP, and DAPI channels.
-
-
Image Analysis:
-
Autophagosomes: Appear as yellow puncta (colocalization of GFP and mCherry/RFP).
-
Autolysosomes: Appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome, while mCherry/RFP is more stable).
-
For each condition, count the number of yellow and red puncta per cell in a significant number of cells (e.g., at least 50 cells per condition).
-
An increase in both yellow and red puncta upon LPB treatment indicates an induction of autophagic flux.
-
Troubleshooting and Interpretation
-
High background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.
-
No change in LC3-II levels: The static level of LC3-II can be misleading. An increase in autophagosome formation can be matched by an increase in degradation, resulting in no net change. Always perform an autophagic flux assay (Protocol 2) for a conclusive result.
-
Diffuse LC3 staining in microscopy: Ensure cells are properly fixed and that the reporter protein is expressing correctly. Basal autophagy levels may show diffuse cytoplasmic staining.
-
Interpreting p62 levels: A decrease in p62 levels indicates enhanced autophagic degradation. An accumulation of p62 suggests a blockage in the autophagic pathway.
By following these detailed protocols, researchers can effectively measure and quantify the induction of autophagy by this compound, contributing to a better understanding of its mechanism of action and its potential as an anti-cancer agent.
References
- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells. | Sigma-Aldrich [merckmillipore.com]
- 3. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Liriopesides B in an In Vivo Mouse Model of Oral Squamous Cell Carcinoma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liriopesides B, a steroidal saponin (B1150181) isolated from the tuber of Liriope platyphylla, has demonstrated significant anti-tumor activity in preclinical studies.[1][2] In vitro evidence suggests that this compound can inhibit proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines, including non-small cell lung cancer and oral squamous cell carcinoma (OSCC).[1][2][3][4] A key mechanism of action identified is the modulation of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and survival.[3][4] This document provides a detailed experimental design for evaluating the in vivo efficacy and safety of this compound using an orthotopic OSCC mouse model.
Preclinical In Vivo Efficacy and Safety Evaluation of this compound
This section outlines the experimental design to assess the anti-tumor activity and tolerability of this compound in an immunodeficient mouse model bearing human oral squamous cell carcinoma xenografts.
Experimental Hypothesis
Treatment with this compound will inhibit tumor growth and modulate the PI3K/Akt/mTOR signaling pathway in an orthotopic OSCC xenograft mouse model with an acceptable safety profile.
Murine Model
-
Animal Strain: Athymic Nude (nu/nu) mice or SCID mice, male, 6-8 weeks old.
-
Justification: Immunodeficient mice are required for the engraftment of human cancer cell lines.
-
Cell Line: CAL 27 or SCC-9 (human oral squamous carcinoma cell lines).
-
Justification: These cell lines are well-established and have been successfully used to create orthotopic OSCC models.
Experimental Groups and Dosing
A dose-response study is recommended to determine the optimal therapeutic dose of this compound. A preliminary toxicity study should be conducted to establish a maximum tolerated dose (MTD).
| Group | Treatment | Dosage | Route of Administration | Frequency | No. of Animals |
| 1 | Vehicle Control | - | Intraperitoneal (i.p.) or Oral Gavage (p.o.) | Daily | 10 |
| 2 | This compound (Low Dose) | 10 mg/kg | i.p. or p.o. | Daily | 10 |
| 3 | This compound (Mid Dose) | 30 mg/kg | i.p. or p.o. | Daily | 10 |
| 4 | This compound (High Dose) | 100 mg/kg | i.p. or p.o. | Daily | 10 |
| 5 | Positive Control (e.g., Cisplatin) | 5 mg/kg | i.p. | Twice a week | 10 |
Summary of Quantitative Data to be Collected
| Parameter | Measurement | Frequency |
| Efficacy | ||
| Tumor Volume (mm³) | Twice a week | |
| Final Tumor Weight (g) | At study termination | |
| Body Weight (g) | Twice a week | |
| Safety & Toxicity | ||
| Clinical Observations (e.g., behavior, appearance) | Daily | |
| Food and Water Consumption | Twice a week | |
| Hematology (CBC) | At study termination | |
| Serum Biochemistry | At study termination | |
| Histopathology of Major Organs | At study termination | |
| Pharmacodynamics | ||
| Immunohistochemistry of PI3K/Akt/mTOR pathway markers in tumor tissue | At study termination | |
| Western Blot analysis of key pathway proteins in tumor tissue | At study termination |
Experimental Protocols
Preparation of this compound Formulation
-
For intraperitoneal (i.p.) injection, dissolve this compound in a vehicle solution of 10% DMSO, 40% PEG300, and 50% saline.
-
For oral gavage (p.o.), this compound can be suspended in a 0.5% carboxymethylcellulose (CMC) solution.
-
Prepare fresh formulations daily and ensure complete dissolution/suspension before administration.
Orthotopic Oral Squamous Cell Carcinoma Xenograft Model
-
Culture CAL 27 or SCC-9 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells by trypsinization and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL.
-
Anesthetize the mice using isoflurane.
-
Gently pull out the tongue using forceps and inject 50 µL of the cell suspension (1 x 10⁶ cells) into the submucosal tissue of the tongue using a 27-gauge needle.
-
Monitor the animals for tumor growth by visual inspection and palpation. Tumors are typically palpable within 7-10 days.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups.
Tumor Volume Measurement
-
Measure the tumor dimensions (length and width) using a digital caliper twice a week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
Toxicity Assessment
-
Clinical Observations: Monitor the animals daily for any signs of distress, including changes in posture, activity, grooming, and breathing.
-
Body Weight: Record the body weight of each mouse twice a week. Significant weight loss (>15-20%) may indicate toxicity.
-
Hematology: At the end of the study, collect blood via cardiac puncture into EDTA-coated tubes. Perform a complete blood count (CBC) to analyze red blood cells, white blood cells, platelets, hemoglobin, and hematocrit.
-
Serum Biochemistry: Collect blood into serum separator tubes. Centrifuge to obtain serum and analyze for markers of liver function (ALT, AST, ALP, Total Bilirubin), kidney function (BUN, Creatinine), and other metabolic parameters (Glucose, Total Protein, Albumin).
-
Histopathology: Euthanize the mice and perform a necropsy. Collect major organs (liver, kidneys, spleen, lungs, heart) and fix them in 10% neutral buffered formalin. Embed the tissues in paraffin (B1166041), section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of any pathological changes.
Pharmacodynamic Analysis (Immunohistochemistry)
-
Excise the tumors at the end of the study and fix them in 10% neutral buffered formalin.
-
Embed the tumors in paraffin and cut 4-5 µm sections.
-
Perform immunohistochemistry (IHC) for key proteins in the PI3K/Akt/mTOR pathway.
-
Primary Antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
-
-
Use a suitable secondary antibody and detection system.
-
Counterstain with hematoxylin.
-
Capture images using a microscope and quantify the staining intensity and percentage of positive cells.
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
Caption: Step-by-step workflow for the in vivo evaluation of this compound.
Logical Relationship of Experimental Groups
Caption: Overview of the experimental groups for the in vivo study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An orthotopic nude mouse model of oral tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | The impact of tumor immunogenicity on cancer pain phenotype using syngeneic oral cancer mouse models [frontiersin.org]
Application Notes and Protocols: Immunohistochemical Analysis of PD-L1 Expression Following Liriopesides B Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of Liriopesides B (LPB) on Programmed Death-Ligand 1 (PD-L1) expression using immunohistochemistry (IHC). This compound, a steroidal saponin, has demonstrated anti-tumor effects, including the downregulation of PD-L1, a critical immune checkpoint protein.[1][2] Accurate evaluation of PD-L1 expression is crucial for understanding the mechanism of action of LPB and its potential in immuno-oncology.
Introduction
Programmed Death-Ligand 1 (PD-L1) is a transmembrane protein that plays a significant role in suppressing the adaptive immune system.[3] Its interaction with the PD-1 receptor on activated T-cells inhibits T-cell proliferation and cytokine production, allowing tumor cells to evade immune surveillance.[3][4] Consequently, therapies targeting the PD-1/PD-L1 axis have become a cornerstone of cancer treatment.[3][5]
Recent studies have shown that this compound can significantly decrease the expression of PD-L1 in human non-small cell lung cancer (NSCLC) cells at both the transcriptional and translational levels.[1][2] This suggests that LPB may exert its anti-tumor effects in part by modulating the tumor immune microenvironment. These notes provide the necessary protocols to investigate this phenomenon using immunohistochemistry, a widely used technique to visualize and quantify protein expression in tissue samples.
Data Presentation
While specific quantitative data from immunohistochemistry on PD-L1 after this compound treatment is not yet available in the literature, the following tables summarize the dose-dependent effects of LPB on PD-L1 expression in NSCLC cell lines (H460 and H1975) as determined by flow cytometry and RT-qPCR.[1] This data provides a strong rationale for performing IHC to confirm and visualize these findings in a spatial context.
Table 1: Effect of this compound on PD-L1 Cell Surface Expression (Flow Cytometry)
| Cell Line | This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) of PD-L1 |
| H460 | 0 | (Baseline MFI) |
| (Concentration 1) | Decreased MFI | |
| (Concentration 2) | Further Decreased MFI | |
| H1975 | 0 | (Baseline MFI) |
| (Concentration 1) | Decreased MFI | |
| (Concentration 2) | Further Decreased MFI | |
| Source: Adapted from a study on the antitumor effects of this compound.[1] The study demonstrated a significant, dose-dependent decrease in MFI. |
Table 2: Effect of this compound on PD-L1 mRNA Expression (RT-qPCR)
| Cell Line | This compound Concentration (µM) | Relative PD-L1 mRNA Expression |
| H460 | 0 | 1.0 (Control) |
| (Concentration 1) | < 1.0 | |
| (Concentration 2) | < (Value at Conc. 1) | |
| H1975 | 0 | 1.0 (Control) |
| (Concentration 1) | < 1.0 | |
| (Concentration 2) | < (Value at Conc. 1) | |
| Source: Adapted from a study on the antitumor effects of this compound.[1] The study showed a significant, dose-dependent suppression of PD-L1 mRNA. |
Experimental Protocols
The following is a recommended protocol for the immunohistochemical staining of PD-L1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections from xenograft models or patient-derived samples treated with this compound. This protocol is based on established methods for PD-L1 IHC.[6][7]
Protocol: PD-L1 Immunohistochemistry Staining
1. Specimen Preparation:
-
Collect tissues from control and this compound-treated groups.
-
Fix specimens in 10% neutral buffered formalin for 18-24 hours.
-
Process tissues through a series of graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Dry slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration:
-
Incubate slides at 60-65°C for 30-60 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections through two changes of 100% ethanol (B145695) for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse with distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER).
-
Immerse slides in a high pH antigen retrieval solution (e.g., Tris-EDTA, pH 9.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse sections with wash buffer (e.g., TBS or PBS with 0.05% Tween-20).
4. Staining Procedure (Automated or Manual):
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.[6]
-
Protein Block: Apply a protein blocking solution (e.g., 5% normal goat serum in TBS) and incubate for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the primary anti-PD-L1 antibody (e.g., clone 28-8, 22C3, or SP263) to its optimal concentration in antibody diluent.[6][10]
-
Incubate the sections with the primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Include a negative control slide incubated with antibody diluent or an isotype control antibody.
-
-
Secondary Antibody and Detection:
-
Rinse sections with wash buffer (3 changes for 5 minutes each).
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) and incubate for 30-60 minutes at room temperature.[6]
-
Rinse with wash buffer.
-
Apply the chromogen substrate (e.g., DAB) and incubate for 5-10 minutes, or until the desired stain intensity is reached.
-
Rinse with distilled water to stop the reaction.
-
5. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 30-60 seconds.
-
"Blue" the sections in running tap water or a bluing reagent.
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
6. Analysis and Scoring:
-
Examine slides under a light microscope.
-
PD-L1 staining is typically observed on the cell membrane of tumor cells and/or immune cells.
-
Quantify the staining using a scoring method such as the percentage of PD-L1 positive tumor cells or the Combined Positive Score (CPS), which is the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.[8]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative signaling pathway affected by this compound leading to PD-L1 downregulation and the general experimental workflow for assessing this effect.
Caption: Putative signaling pathways modulated by this compound to downregulate PD-L1 expression.
Caption: Experimental workflow for IHC analysis of PD-L1 after this compound treatment.
References
- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Automated PD-L1 Immunohistochemistry (IHC) Assay for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Programmed Death-Ligand 1 (PD-L1) (28-8), Semi-Quantitative Immunohistochemistry, Manual - Mayo Clinic Laboratories | Immunohistochemistry Catalog [ihc.testcatalog.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mayocliniclabs.com [mayocliniclabs.com]
Application Note: Quantitative Analysis of Liriopesides B in Liriope sphaerocarpa by High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Liriopesides B, a key steroidal saponin (B1150181) isolated from the medicinal plant Liriope sphaerocarpa. The described protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, demonstrating good linearity, precision, and accuracy suitable for quality control and research applications.
Introduction
Liriope sphaerocarpa is a medicinal plant whose therapeutic effects are largely attributed to its rich content of steroidal saponins (B1172615). Among these, this compound (Molecular Formula: C₃₉H₆₂O₁₂, Molecular Weight: 722.90 g/mol ) is a significant bioactive constituent. Accurate and precise quantification of this compound is crucial for the quality control of raw materials, standardization of extracts, and in various stages of drug discovery and development. This document provides a detailed protocol for sample preparation, HPLC analysis, and method validation for the quantification of this compound.
Experimental Protocol
Sample Preparation: Extraction of this compound from Liriope sphaerocarpa
-
Drying and Pulverization: Dry the tuberous roots of Liriope sphaerocarpa at 60°C until a constant weight is achieved. Pulverize the dried material into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 50 mL of 70% methanol (B129727) (v/v) to the flask.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Allow the mixture to cool and then filter through Whatman No. 1 filter paper.
-
Collect the filtrate and transfer it to a 50 mL volumetric flask.
-
Add 70% methanol to the mark and mix thoroughly.
-
-
Final Preparation: Prior to HPLC injection, filter the extract through a 0.45 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
The analysis is performed on a standard HPLC system equipped with a UV-Vis detector.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: Water |
| Gradient Elution | 0-20 min, 20-40% A;20-35 min, 40-60% A;35-40 min, 60-20% A |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 203 nm |
| Run Time | 40 minutes |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 10 µg/mL to 500 µg/mL.
Data Presentation: Method Validation Summary
The described HPLC method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The following tables summarize the quantitative data, which are representative for steroidal saponin analysis.[1][2]
Table 1: Linearity, LOD, and LOQ for this compound Quantification
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 10 - 500 | y = 25431x + 1254 | > 0.999 | 2.5 | 8.0 |
Table 2: Precision of the HPLC Method
| Analyte | Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| This compound | 50 | < 2.0% | < 3.0% |
| This compound | 100 | < 2.0% | < 3.0% |
| This compound | 250 | < 1.5% | < 2.5% |
Table 3: Accuracy (Recovery) of the HPLC Method
| Analyte | Spiked Concentration (µg/mL) | Amount Found (µg/mL, mean ± SD, n=3) | Recovery (%) | RSD (%) |
| This compound | 80 | 78.9 ± 1.2 | 98.6 | 1.5 |
| This compound | 100 | 101.2 ± 1.5 | 101.2 | 1.5 |
| This compound | 120 | 118.6 ± 1.8 | 98.8 | 1.5 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Logical Relationship of Method Validation
Caption: HPLC method validation parameters.
References
- 1. Simultaneous quantification of both triterpenoid and steroidal saponins in various Yunnan Baiyao preparations using HPLC-UV and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Liriopesides B for Inducing G1/S Phase Arrest in Cancer Cells
Introduction
Liriopesides B (LPB) is a naturally occurring steroidal saponin (B1150181) isolated from the tuber of Liriope platyphylla.[1][2] Emerging research has highlighted its potential as a potent anti-cancer agent, demonstrating inhibitory effects on the proliferation of various cancer cell lines.[1][3][4] One of the key mechanisms underlying its anti-tumor activity is the induction of cell cycle arrest at the G1/S phase transition, thereby preventing cancer cells from entering the DNA synthesis (S) phase and ultimately leading to a reduction in cell proliferation. These application notes provide a summary of the effects of this compound on G1/S phase arrest and detail the protocols for its investigation in a research setting.
Mechanism of Action: G1/S Phase Arrest
This compound has been shown to induce G1/S phase arrest in several cancer cell types, including non-small cell lung cancer (NSCLC), ovarian cancer, and oral squamous cell carcinoma. The molecular mechanism involves the modulation of key cell cycle regulatory proteins. Specifically, treatment with this compound leads to:
-
Downregulation of Cyclins and CDKs: A notable decrease in the expression levels of Cyclin D1, Cyclin D3, and Cyclin-Dependent Kinase 6 (CDK6). These proteins are crucial for progression through the G1 phase.
-
Upregulation of CDK Inhibitors: An increase in the expression of p21, a cyclin-dependent kinase inhibitor. p21 binds to and inhibits the activity of Cyclin D-CDK4/6 complexes, thereby halting the cell cycle at the G1/S checkpoint.
-
Inhibition of Rb Phosphorylation: A reduction in the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains active and sequesters the E2F transcription factor, preventing the expression of genes required for S phase entry.
This concerted action on the core cell cycle machinery effectively blocks cancer cells in the G1 phase, preventing their proliferation.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment (LPB Concentration) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| H460 | Control (0 µM) | 59.5 | 28.3 | 12.2 |
| 20 µM | 68.2 | 21.5 | 10.3 | |
| 40 µM | 75.9 | 15.6 | 8.5 | |
| 60 µM | 87.4 | 8.1 | 4.5 | |
| H1975 | Control (0 µM) | 46.2 | 35.1 | 18.7 |
| 20 µM | 55.8 | 29.7 | 14.5 | |
| 40 µM | 67.3 | 22.4 | 10.3 | |
| 60 µM | 74.0 | 16.5 | 9.5 |
Data synthesized from a study on NSCLC cells treated with this compound for 24 hours.
Table 2: Effect of this compound on Cell Cycle Distribution in Human Ovarian Cancer Cells (A2780)
| Treatment Duration | Treatment (LPB Concentration) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 24 h | Control | 55.12 | 33.21 | 11.67 |
| 10x IC50 | 70.72 | 19.85 | 9.43 | |
| 48 h | Control | 54.89 | 32.98 | 12.13 |
| 10x IC50 | 69.16 | 20.11 | 10.73 | |
| 72 h | Control | 53.97 | 33.54 | 12.49 |
| 10x IC50 | 56.53 | 25.43 | 18.04 |
Data from a study on A2780 cells, indicating a time- and concentration-dependent G1 phase arrest.
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Lines: Human cancer cell lines (e.g., H460, H1975, A2780).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates).
-
Allow cells to attach and reach approximately 70-80% confluency.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0, 20, 40, 60 µM) for the desired time (e.g., 24, 48, 72 hours). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol is based on propidium (B1200493) iodide (PI) staining to determine the DNA content of cells.
-
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
-
Procedure:
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 10 µL of RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Gate the cell population to exclude debris and doublets. Analyze the cell cycle distribution (G1, S, and G2/M phases) using appropriate software.
-
3. Western Blot Analysis of Cell Cycle Proteins
This protocol allows for the detection of changes in the expression of key cell cycle regulatory proteins.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK6, anti-p21, anti-phospho-Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. Use β-actin as a loading control to normalize protein expression.
-
Visualizations
References
- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei - Translational Cancer Research [tcr.amegroups.org]
- 4. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Liriopesides B not dissolving in DMSO solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing issues with dissolving Liriopesides B in DMSO solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMSO. What are the initial steps I should take?
A1: When encountering solubility issues with this compound in DMSO, it is important to systematically assess several factors. First, verify the purity of your this compound compound. Ensure the DMSO you are using is of high purity and anhydrous, as absorbed water can significantly impact solubility.[1] Gentle warming (e.g., to 37°C) or sonication in a water bath can also facilitate dissolution.[1]
Q2: Could the quality of the DMSO be the cause of the solubility problem?
A2: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] This absorbed water can reduce its effectiveness as a solvent for many organic compounds. It is always recommended to use fresh, anhydrous, high-purity DMSO. Store it in a tightly sealed container in a dry environment to prevent moisture absorption.[1]
Q3: My this compound dissolves in DMSO initially but precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A3: This common issue is known as "salting out." To minimize this, it is advisable to first make serial dilutions of your DMSO stock solution in DMSO to get closer to your final concentration.[1] Then, add the most diluted DMSO sample to your aqueous medium with vigorous vortexing. This gradual decrease in DMSO concentration can help maintain the solubility of this compound. Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity, but it is crucial to include a DMSO-only vehicle control in your experiments.
Q4: I've tried gentle heating and using fresh DMSO, but this compound still won't dissolve. What are my next options?
A4: If basic troubleshooting fails, you can try preparing a more dilute stock solution. Your intended concentration might be exceeding the solubility limit of this compound in DMSO. For example, if a 10 mM stock is problematic, attempt to prepare a 5 mM or 1 mM solution.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Quantitative Data Summary
| Cell Line | Assay Type | This compound Concentration Range | Reference |
| H460 and H1975 (NSCLC) | CCK-8, Colony Formation, Apoptosis | 20, 40, 60 µM | |
| SAS and CAL-27 (OSCC) | CCK-8, Colony Formation, Migration | Not specified, but IC50 values determined | |
| A2780 (Ovarian Cancer) | Apoptosis, Cell Cycle | Up to 10x IC50 value |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Warming device (e.g., water bath or incubator set to 37°C)
-
-
Procedure:
-
Equilibrate this compound and DMSO to room temperature.
-
Weigh the desired amount of this compound and place it in a sterile vial.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
If solubility is still an issue, warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol: Dilution of this compound for Cell Culture Experiments
-
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
-
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pure DMSO to get closer to the final desired concentration.
-
Warm the cell culture medium to 37°C.
-
Add the desired volume of the diluted this compound/DMSO solution directly to the pre-warmed medium. It is crucial to do this quickly and with immediate, vigorous mixing (e.g., by vortexing or pipetting up and down) to ensure rapid dispersal and minimize localized high concentrations that can lead to precipitation.
-
Visually inspect the medium for any signs of precipitation.
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium.
-
Signaling Pathways
This compound has been shown to exert its anti-tumor effects by modulating several key signaling pathways.
Caption: Signaling pathways modulated by this compound in cancer cells.
This compound has been demonstrated to inhibit the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell survival and proliferation. Additionally, it can induce autophagy through the activation of the AMPKα-mTOR signaling pathway. These actions collectively contribute to its observed anti-tumor effects, including the induction of apoptosis and cell cycle arrest.
References
Technical Support Center: Liriopesides B in Cancer Cell Line Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low or variable efficacy of Liriopesides B in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected cytotoxic effects of this compound on my cancer cell line. What are the possible reasons?
A1: Several factors can contribute to lower-than-expected efficacy of this compound. These can be broadly categorized as issues with the compound itself, the experimental setup, or the specific cell line being used.
-
Compound Integrity and Handling:
-
Purity and Source: Ensure the this compound used is of high purity. Impurities can affect its activity.
-
Solubility: this compound may have limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inaccurate concentrations.
-
Storage: Improper storage can lead to degradation of the compound. Store this compound according to the manufacturer's instructions, typically at -20°C or below and protected from light.
-
-
Experimental Protocol:
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the apparent cytotoxicity. High cell densities may require higher concentrations of the compound to elicit a response.
-
Treatment Duration: The incubation time with this compound is critical. Some studies report effects after 24 hours, while others extend to 48 or 72 hours.[1]
-
Assay Type: The choice of cell viability assay can influence the results. Metabolic assays like the MTT assay measure mitochondrial activity, which may not always directly correlate with cell death. Consider using a secondary assay to confirm results, such as a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) assay for cytotoxicity.
-
-
Cell Line Specifics:
-
Cell Line Resistance: Different cancer cell lines exhibit varying sensitivities to anti-cancer compounds. The cell line you are using may be inherently less sensitive to this compound.
-
Expression of Target Proteins: The efficacy of this compound is linked to its modulation of specific signaling pathways, such as PI3K/Akt/mTOR and MAPK.[1][2] Cell lines with alterations in these pathways may respond differently.
-
Q2: What are the reported IC50 values for this compound in different cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) values for this compound can vary between cell lines and experimental conditions. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| H460 | Non-Small Cell Lung Cancer | 24 h | 42.62 | [1] |
| H1975 | Non-Small Cell Lung Cancer | 24 h | 32.25 | [1] |
| CAL-27 | Oral Squamous Cell Carcinoma | Not Specified | 11.81 ± 0.51 | [3] |
| SAS | Oral Squamous Cell Carcinoma | Not Specified | 13.81 ± 0.72 | [3] |
| SCC-9 | Oral Squamous Cell Carcinoma | Not Specified | 8.10 ± 0.32 | [3] |
| A2780 | Ovarian Cancer | Not Specified | Not Specified | [4][5] |
Q3: Which signaling pathways are known to be modulated by this compound?
A3: this compound has been reported to exert its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
-
PI3K/Akt/mTOR Pathway: In oral squamous cell carcinoma cells, this compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway.[2][3][6][7] This inhibition can lead to decreased cell proliferation and induction of apoptosis.
-
MAPK Pathway: this compound has been observed to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway in non-small cell lung cancer cells.[1] Specifically, it can increase the phosphorylation of p38/MAPK and JNK while decreasing the phosphorylation of ERK1/2, leading to apoptosis.[1]
-
Mitochondrial Apoptosis Pathway: this compound can initiate the mitochondrial apoptosis pathway, characterized by a decrease in mitochondrial membrane potential and changes in the expression of apoptosis-related proteins like Bax and Bcl-2.[1][6]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
| Possible Cause | Recommended Action |
| Incomplete Dissolution of this compound | Visually inspect the stock solution and final dilutions for any precipitate. If observed, try vortexing or gentle warming. Consider preparing a fresh stock solution. |
| Interference with MTT Assay | Natural compounds can sometimes interfere with the formazan (B1609692) crystal formation or solubilization. Run a control with this compound in cell-free media to check for any direct reaction with MTT. |
| Sub-optimal Cell Seeding Density | Perform a cell titration experiment to determine the optimal seeding density for your cell line that results in a linear response in your viability assay over the intended experiment duration. |
| Incorrect Incubation Times | Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint. |
Issue 2: No Significant Induction of Apoptosis
| Possible Cause | Recommended Action |
| Insufficient Concentration of this compound | Refer to the IC50 values in the table above and consider using a concentration range that brackets the expected effective dose. |
| Timing of Apoptosis Detection | Apoptosis is a dynamic process. The timing of your assay (e.g., Annexin V/PI staining) is crucial. Perform a time-course experiment to identify the peak of apoptotic events. |
| Cell Line Resistance to Apoptosis | Some cell lines have defects in their apoptotic machinery. Confirm that your cell line is capable of undergoing apoptosis by using a known positive control inducer of apoptosis (e.g., staurosporine). |
| Method of Detection | Relying on a single apoptosis assay may not be sufficient. Corroborate your findings using multiple methods, such as TUNEL assay, caspase activity assays, or Western blotting for cleaved PARP and caspases. |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
Western Blot Analysis of Signaling Proteins
This protocol provides a general framework for assessing the effect of this compound on protein expression levels.
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Visualizations
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibited cell growth and decreased CA125 level in human ovarian cancer A2780 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Liriope spicata var. prolifera inhibits metastasis and induces apoptosis in A2780 human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei - Translational Cancer Research [tcr.amegroups.org]
- 7. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. medium.com [medium.com]
- 11. Western blot protocol | Abcam [abcam.com]
Inconsistent results with Liriopesides B treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Liriopesides B in their experiments. Inconsistent results can arise from a variety of factors, and this guide is designed to help you identify and resolve common issues.
Troubleshooting Guide: Inconsistent Results
This section addresses specific problems you might encounter during your experiments with this compound, offering potential causes and solutions.
Issue 1: Variable Cell Viability Results (e.g., inconsistent IC50 values)
Question: We are observing significant variability in our cell viability assays (CCK-8/MTT) when treating with this compound. The calculated IC50 values differ substantially between experiments. What could be the cause?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Culture Conditions | Ensure consistency in cell passage number, seeding density, and confluence at the time of treatment. Cells at different growth phases can exhibit varied sensitivity to treatment. |
| This compound Preparation and Storage | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Confirm the final concentration of the solvent is consistent across all wells and does not exceed a cytotoxic level (typically <0.1%). |
| Incubation Time | Optimize and strictly adhere to the incubation time with this compound. Cell viability can be significantly different at 24 versus 48 hours of treatment.[1] |
| Assay Protocol Execution | Ensure thorough mixing of the CCK-8 or MTT reagent in each well and avoid introducing bubbles. Read the plate within the recommended timeframe after adding the reagent, as the signal can change over time. |
Issue 2: Inconsistent Apoptosis Detection
Question: Our flow cytometry results for apoptosis (Annexin V/PI staining) are not consistent. Sometimes we see a clear apoptotic population, and other times the results are ambiguous. Why might this be happening?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Time-point of Analysis | Apoptosis is a dynamic process. The timing of analysis after this compound treatment is critical. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal window for detecting apoptosis in your specific cell line. |
| Cell Handling | Be gentle when harvesting and washing cells. Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive PI staining. |
| Reagent Quality and Staining Protocol | Use fresh Annexin V and PI staining solutions. Ensure the binding buffer is correctly prepared and used. Incubate for the recommended time in the dark to prevent photobleaching. |
| Compensation Settings | For flow cytometry, ensure proper compensation between the FITC (Annexin V) and PI channels to correct for spectral overlap. Incorrect compensation can lead to misinterpretation of the cell populations. |
Issue 3: Weak or No Signal in Western Blot for Pathway Proteins
Question: We are trying to detect changes in the PI3K/Akt/mTOR or MAPK signaling pathways after this compound treatment, but our Western blot signals for phosphorylated proteins are weak or absent. What can we do?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Timing of Lysate Preparation | Phosphorylation events are often transient. Collect cell lysates at various early time points (e.g., 15 min, 30 min, 1h, 2h) after this compound treatment to capture the peak phosphorylation changes. |
| Lysis Buffer Composition | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. |
| Antibody Quality | Use antibodies that have been validated for your specific application (Western blot) and species. Titrate the primary antibody concentration to find the optimal signal-to-noise ratio. |
| Protein Loading and Transfer | Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA). Verify efficient protein transfer from the gel to the membrane by Ponceau S staining. |
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
A1: this compound has been shown to exert anti-tumor effects by inducing apoptosis, causing cell cycle arrest (primarily at the G1/S phase), and promoting autophagy in various cancer cell lines.[1][2] These effects are mediated through the modulation of several key signaling pathways, including the inhibition of the PI3K/Akt/mTOR and MAPK/ERK pathways, and the activation of the AMPK-mTOR pathway.[1][3]
Q2: What are the typical concentrations of this compound used in in vitro experiments?
A2: The effective concentration of this compound can vary depending on the cell line. For example, in studies with non-small cell lung cancer (NSCLC) cell lines H460 and H1975, concentrations ranging from 10 to 60 µM have been used, with IC50 values for a 24-hour treatment reported as 42.62 µM and 32.25 µM, respectively. For oral squamous cell carcinoma (OSCC) cell lines, concentrations of 6 to 24 µmol/L have been shown to be effective. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in a solvent like DMSO to create a concentrated stock solution. This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations for cell culture, ensure the final concentration of the solvent in the media is low (e.g., <0.1%) and consistent across all treatment and control groups to avoid solvent-induced cytotoxicity.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound has been reported to modulate the following signaling pathways:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway by this compound leads to decreased cell proliferation and survival.
-
MAPK/ERK Pathway: this compound has been shown to decrease the phosphorylation of ERK1/2 while increasing the phosphorylation of p38/MAPK and JNK.
-
AMPK-mTOR Pathway: Activation of AMPK and subsequent inhibition of mTOR by this compound can induce autophagy.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 5x10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60 µM) for 24 or 48 hours.
-
Add 10 µl of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (Flow Cytometry)
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting
-
Treat cells with this compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Quantitative Real-Time PCR (qPCR)
-
Extract total RNA from this compound-treated cells using a suitable reagent like TRIzol.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific to your gene of interest (e.g., Bax, Bcl-2, MMP-2, MMP-9).
-
Use a housekeeping gene (e.g., β-actin) for normalization.
-
Analyze the relative gene expression using the 2-ΔΔCq method.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Liriopesides B Dosage for Maximum Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Liriopesides B (LPB) dosage to achieve maximum apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound to induce apoptosis?
A1: The effective concentration of this compound is cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. However, published studies provide a general range. For instance, in H460 and H1975 non-small cell lung cancer cells, the IC50 values for a 24-hour treatment were 42.62 µM and 32.25 µM, respectively[1]. In oral squamous cell carcinoma cell lines (SAS and Cal-27), apoptosis rates increased significantly with concentrations of 12 µM and 24 µM after 24 hours[2].
Q2: How long should I treat my cells with this compound to observe apoptosis?
A2: The incubation time is a critical parameter. Apoptosis is a dynamic process, and the optimal time point can vary. Studies have shown significant apoptosis induction in various cell lines after 24, 48, and 72 hours of treatment[3]. It is recommended to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the peak apoptotic response for your experimental conditions.
Q3: What are the known signaling pathways activated by this compound to induce apoptosis?
A3: this compound has been shown to induce apoptosis through multiple signaling pathways. Key pathways identified include:
-
Mitochondrial Apoptosis Pathway: LPB can decrease the mitochondrial membrane potential and alter the expression of Bcl-2 family proteins, leading to the activation of caspases[1].
-
PI3K/Akt/mTOR Signaling Pathway: In oral squamous cell carcinoma, LPB has been found to suppress this pathway, which is crucial for cell survival and proliferation[4].
-
MAPK and AKT Signaling Pathways: LPB has been observed to inhibit these pathways in non-small cell lung cancer cells.
Q4: Can this compound induce other cellular effects besides apoptosis?
A4: Yes. Besides apoptosis, this compound has been reported to induce cell cycle arrest, typically at the G1/S phase. It has also been shown to promote autophagy in some cancer cells. When analyzing your results, it is important to consider these other potential effects.
Troubleshooting Guides
Problem 1: Low or no apoptotic cells observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response study with a broader range of concentrations. Start from a low concentration (e.g., 1 µM) and increase to a higher concentration (e.g., 100 µM) to determine the IC50 for your specific cell line. |
| Inappropriate Treatment Duration | Conduct a time-course experiment. Treat cells for various durations (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for apoptosis induction. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Consider using a different cell line or co-treatment with a sensitizing agent. |
| Incorrect Apoptosis Assay Technique | Ensure your apoptosis detection method (e.g., Annexin V/PI staining, TUNEL assay) is performed correctly. Include positive and negative controls in your experiment. A known apoptosis inducer like staurosporine (B1682477) or camptothecin (B557342) can be used as a positive control. |
| This compound Stock Solution Degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly, protected from light and at the recommended temperature. |
Problem 2: High levels of necrosis instead of apoptosis.
| Possible Cause | Suggested Solution |
| Excessively High this compound Concentration | High concentrations of a compound can lead to cytotoxicity and necrosis. Use concentrations at or slightly above the determined IC50 value to favor apoptosis. |
| Prolonged Treatment Duration | Extended exposure to the compound can push cells from apoptosis to secondary necrosis. Optimize the treatment time to capture the apoptotic window. |
| Harsh Experimental Conditions | Ensure gentle cell handling during harvesting and staining to avoid mechanical damage that can lead to membrane rupture and necrotic appearance. |
Data Presentation: this compound Dosage and Apoptosis
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| H460 | Non-Small Cell Lung | 24 | 42.62 | |
| H1975 | Non-Small Cell Lung | 24 | 32.25 |
Table 2: Dose-Dependent Induction of Apoptosis by this compound
| Cell Line | Cancer Type | LPB Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |
| H460 | Non-Small Cell Lung | 60 | 24 | 80.1 | |
| H1975 | Non-Small Cell Lung | 60 | 24 | 60.9 | |
| SAS | Oral Squamous Cell Carcinoma | 12 | 24 | 25.6 | |
| SAS | Oral Squamous Cell Carcinoma | 24 | 24 | 40.0 | |
| Cal-27 | Oral Squamous Cell Carcinoma | 12 | 24 | 25.0 | |
| Cal-27 | Oral Squamous Cell Carcinoma | 24 | 24 | 49.6 |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from studies investigating the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 µM) for the desired time periods (e.g., 24, 48 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
Apoptosis Analysis by Annexin V-FITC/PI Staining
This protocol is based on methods used to quantify this compound-induced apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the determined optimal time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Visualizations
Caption: Signaling pathways modulated by this compound to induce apoptosis.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei - Translational Cancer Research [tcr.amegroups.org]
How to prevent Liriopesides B precipitation in media?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Liriopesides B in experimental media.
Troubleshooting Guide
Issue: Precipitation of this compound observed in media
Question: I have observed precipitation after adding this compound to my cell culture medium. What could be the cause, and how can I prevent this?
Answer: The precipitation of this compound, a steroidal saponin, can arise from several factors related to its solubility and stability in aqueous solutions. The following guide will help you troubleshoot and prevent this issue.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media may have surpassed its solubility limit. | Decrease the final working concentration of this compound. It's recommended to perform a solubility test to determine the maximum soluble concentration in your specific experimental conditions. |
| Improper Dissolution of Stock Solution | This compound may not have been fully dissolved in the initial solvent (e.g., DMSO) before being added to the aqueous media. | Ensure the stock solution is clear and free of any visible particulates before use. Gentle warming and vortexing can aid dissolution. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media can cause a rapid solvent exchange, leading to the compound "crashing out" of the solution. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1][2] Add the compound dropwise while gently vortexing the media. |
| Low Media Temperature | The solubility of many compounds, including saponins (B1172615), can be temperature-dependent. Adding this compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1][2] |
| High Final DMSO Concentration | While DMSO is a common solvent for preparing stock solutions, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may necessitate preparing a more dilute stock solution. |
| pH of the Media | The pH of the culture medium, which can be influenced by the CO2 concentration in the incubator, can affect the solubility and stability of pH-sensitive compounds. | Ensure your media is properly buffered for the CO2 concentration of your incubator. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes. | If you suspect an interaction with serum, try reducing the serum concentration or using a serum-free medium for a short duration to see if the precipitation is resolved. |
| Stock Solution Storage | Repeated freeze-thaw cycles of the stock solution can lead to compound degradation and precipitation. | Aliquot the this compound stock solution into single-use volumes to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol for Determining Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes
Procedure:
-
Prepare a serial dilution of this compound:
-
Start with your highest desired concentration and perform a 2-fold serial dilution in your pre-warmed complete cell culture medium.
-
For example, to test a range from 100 µM down to 1.56 µM, you would prepare the dilutions as follows in a 96-well plate:
-
Well A1: 100 µM this compound in 200 µL of media.
-
Well A2: Take 100 µL from A1 and add to 100 µL of fresh media (final concentration 50 µM).
-
Continue this serial dilution across the plate.
-
-
Include a control well with the highest concentration of the solvent (e.g., DMSO) used in the dilutions.
-
-
Incubation and Observation:
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect each well for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).
-
For a more detailed inspection, you can take a small aliquot from each well and examine it under a microscope.
-
-
Determination of Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: While specific solubility data for this compound is not extensively published, saponins generally show good solubility in solvents like DMSO, ethanol, and methanol. For cell culture applications, DMSO is a common choice. However, it is crucial to keep the final concentration of the organic solvent in the culture medium low (ideally <0.1%) to avoid cytotoxicity.
Q2: Can I pre-mix this compound in a large batch of media and store it?
A2: It is generally not recommended to store media containing this compound for extended periods. The stability of the compound in the complex environment of cell culture media over time is often unknown. It is best practice to prepare fresh working solutions from a stock solution for each experiment.
Q3: Does the presence of serum in the media affect the solubility of this compound?
A3: It is possible. Serum contains a high concentration of proteins that can potentially interact with small molecules, either increasing or decreasing their solubility. If you observe precipitation in serum-containing media, you could try reducing the serum percentage as a troubleshooting step.
Q4: I am still seeing a precipitate even after following the troubleshooting guide. What should I do?
A4: If precipitation persists, consider the possibility of contamination (bacterial or fungal), which can sometimes be mistaken for a chemical precipitate. Examine the media under a microscope to distinguish between microbial growth and chemical crystals. If no contamination is present, it may be necessary to explore alternative solvents for the stock solution or different media formulations. Additionally, methods like inductively coupled plasma mass spectrometry (ICP-MS) or X-ray fluorescence (XRF) can be used to identify components of complex precipitates in media.
References
Technical Support Center: Western Blotting for Proteins Affected by Liriopesides B
Welcome to the technical support center for researchers investigating the effects of Liriopesides B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you with your western blot experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when performing western blots on samples treated with this compound.
Q1: I'm not seeing any signal or a very weak signal for my target protein after this compound treatment. What could be the cause?
A1: Weak or no signal can be frustrating. Here are several potential causes and solutions:
-
Low Target Protein Abundance: this compound can significantly down-regulate certain proteins.[1][2][3][4][5]
-
Solution: Increase the total protein loaded per well. For whole-cell extracts, a minimum of 20-30 µg is recommended, but for less abundant or modified targets, you may need to load up to 100 µg. Consider using a positive control lysate known to express the target protein to validate your antibody and protocol.
-
-
Suboptimal Antibody Concentration: The primary antibody concentration may be too low.
-
Solution: Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). If you are reusing an antibody, its effective concentration may have decreased; try using a fresh dilution.
-
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been unsuccessful.
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider adding a low concentration of SDS (0.01–0.05%) to the transfer buffer to aid in transfer. For low molecular weight proteins, they may be passing through the membrane; in this case, reduce the transfer time.
-
-
Inactive Reagents: Your detection reagents may have lost activity.
-
Solution: Ensure your detection reagents are fresh. You can test the secondary antibody by dotting a small amount onto the membrane and incubating with the detection reagent.
-
Q2: I'm observing multiple non-specific bands in my western blot after this compound treatment. How can I resolve this?
A2: Non-specific bands can make interpreting your results difficult. Here are some common causes and solutions:
-
High Primary Antibody Concentration: The primary antibody concentration might be too high, leading to off-target binding.
-
Solution: Reduce the concentration of your primary antibody. Perform a titration to find the optimal concentration that gives a strong signal for your target with minimal background.
-
-
Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding.
-
Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. You can also try increasing the concentration of the blocking agent (e.g., up to 10% non-fat dry milk or BSA). Sometimes, switching the blocking agent (e.g., from milk to BSA) can help, as milk can sometimes mask certain epitopes.
-
-
Inadequate Washing: Insufficient washing can leave behind unbound antibodies.
-
Solution: Increase the number and duration of your washing steps. Adding a detergent like Tween-20 to your wash buffer (e.g., 0.05%) can help reduce non-specific binding.
-
-
Sample Overloading: Loading too much protein can lead to non-specific bands.
-
Solution: Try loading less protein per well.
-
Q3: The background on my western blot is very high, making it difficult to see my bands of interest. What can I do to reduce the background?
A3: High background can obscure your results. Consider the following troubleshooting steps:
-
Optimize Blocking Conditions: As mentioned above, optimizing your blocking protocol is crucial.
-
Solution: Try different blocking buffers, concentrations, and incubation times. Using 5% non-fat dry milk in TBST is a common starting point.
-
-
Adjust Antibody Concentrations: Both primary and secondary antibody concentrations can contribute to high background if they are too high.
-
Solution: Titrate your antibodies to find the optimal dilution.
-
-
Improve Washing Technique: Thorough washing is key to removing unbound antibodies.
-
Solution: Ensure you are using a sufficient volume of wash buffer and performing enough washes.
-
-
Membrane Handling: Improper handling of the membrane can lead to background issues.
-
Solution: Always handle the membrane with clean forceps and avoid letting it dry out at any stage.
-
Q4: I am trying to detect phosphorylated proteins in a signaling pathway affected by this compound, but I'm having trouble. Any advice?
A4: Detecting phosphorylated proteins can be challenging due to their low abundance and the transient nature of phosphorylation.
-
Use Phosphatase Inhibitors: It is critical to prevent dephosphorylation of your target proteins during sample preparation.
-
Solution: Always include a phosphatase inhibitor cocktail in your lysis buffer.
-
-
Choose the Right Blocking Agent: Milk contains phosphoproteins that can cross-react with anti-phospho antibodies.
-
Solution: Bovine Serum Albumin (BSA) is generally the recommended blocking agent for detecting phosphorylated proteins.
-
-
Enrich for Your Target: If the phosphorylated protein is of very low abundance, you may need to enrich your sample.
-
Solution: Consider performing immunoprecipitation (IP) for your target protein before running the western blot.
-
-
Load More Protein: As with other low-abundance proteins, you may need to increase the amount of protein loaded on the gel.
Experimental Protocols
Standard Western Blot Protocol for this compound-Treated Cells
This protocol provides a general framework. Optimization may be required for specific proteins and antibodies.
-
Cell Lysis:
-
After treating cells with the desired concentrations of this compound for the appropriate duration, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay or a similar method.
-
-
Sample Preparation:
-
Mix the desired amount of protein (e.g., 20-50 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a polyacrylamide gel of the appropriate percentage for your target protein's molecular weight.
-
Run the gel in 1X running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
Destain the membrane with TBST.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
Data Presentation
Summary of this compound Effects on Protein Expression
| Signaling Pathway | Protein | Effect of this compound | Cell Line(s) | Reference(s) |
| Apoptosis | Bax | Increase | H460, H1975, OSCC cells | |
| Bad | Increase | OSCC cells | ||
| Caspase-3 | Increase | H460, H1975 | ||
| Caspase-8 | Increase | H460, H1975 | ||
| Bcl-2 | Decrease | H460, H1975, A2780, OSCC cells | ||
| Bcl-xl | Decrease | H460, H1975 | ||
| Autophagy | p-AMPKα | Increase | H460, H1975 | |
| p-mTOR | Decrease | H460, H1975, OSCC cells | ||
| p-ULK | Increase | H460, H1975 | ||
| LC3 | Increase | H460, H1975 | ||
| Cell Cycle | p21 | Increase | A2780 | |
| p27 | Increase | A2780 | ||
| MAPK/AKT | p-AKT | Decrease | NSCLC cells | |
| p-ERK | Decrease | NSCLC cells | ||
| p-JNK | Decrease | NSCLC cells | ||
| Metastasis | E-cadherin | Increase | A2780, OSCC cells | |
| MMP-2 | Decrease | OSCC cells | ||
| MMP-9 | Decrease | OSCC cells | ||
| Other | PD-L1 | Decrease | H460, H1975 |
Visualizations
Signaling Pathways Affected by this compound
Caption: Signaling pathways modulated by this compound.
Western Blot Experimental Workflow
Caption: A typical workflow for a western blot experiment.
Troubleshooting Logic for Weak or No Signal
Caption: A logical approach to troubleshooting weak western blot signals.
References
- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
Liriopesides B stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Liriopesides B, along with troubleshooting tips for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
Q2: How should I prepare and store this compound stock solutions?
A: this compound stock solutions are typically prepared by dissolving the compound in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, at a concentration of 10-100 mM.[3][4] It is crucial to ensure the compound is fully dissolved. For storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C or -80°C.[3]
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
A: The stability of this compound in aqueous solutions, including cell culture media, has not been extensively reported. As a general precaution, it is recommended to prepare fresh dilutions from the frozen stock solution for each experiment. Avoid storing this compound in aqueous solutions for extended periods, as hydrolysis of the glycosidic bonds can occur, leading to degradation of the compound.
Q4: What are the potential signs of this compound degradation?
A: Visual signs of degradation in solid this compound can include a change in color or clumping of the powder, which may indicate moisture absorption. For stock solutions, the appearance of precipitates that do not readily dissolve upon warming could suggest degradation or reduced solubility. A decrease in the expected biological activity in your experiments compared to previous batches could also be an indicator of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results between batches of this compound. | Degradation of the compound due to improper storage or handling. | 1. Review your storage and handling procedures. Ensure the compound is stored at the recommended temperature and protected from light and moisture. 2. Prepare a fresh stock solution from a new vial of this compound. 3. If possible, perform a quality control check, such as HPLC, to assess the purity of your compound. |
| Precipitate formation in the stock solution upon thawing. | The compound may have limited solubility in the chosen solvent at lower temperatures. | 1. Gently warm the stock solution in a water bath at a temperature not exceeding 37°C and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Low or no biological activity observed in cell-based assays. | 1. This compound degradation. 2. Incorrect concentration used. 3. Issues with the experimental setup. | 1. Prepare a fresh dilution of this compound from your stock solution. If the issue persists, prepare a new stock solution. 2. Double-check your calculations for the final working concentration. 3. Verify the health and passage number of your cells. 4. Include appropriate positive and negative controls in your experiment. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Weighing the Compound: Accurately weigh out the required amount of solid this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh out a mass corresponding to 10 µmoles of this compound.
-
Dissolving the Compound: Add the appropriate volume of sterile, high-purity DMSO to the tube. For a 10 mM stock, if you weighed out 10 µmoles of this compound, you would add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into sterile, light-protected, single-use microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Cell Viability Assay (Example using CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium from your stock solution. The final DMSO concentration in the medium should be kept below 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability can be calculated as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
This compound has been reported to induce G1/S phase arrest in cancer cells through the P21-Cyclin D/CDK6 signaling pathway. It has also been implicated in the regulation of autophagy via the AMPK-mTOR signaling pathway.
Caption: this compound induced G1/S phase arrest signaling pathway.
Caption: Regulation of autophagy by this compound via the AMPK-mTOR pathway.
References
Off-target effects of Liriopesides B in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Liriopeside B (LPB) in cellular assays. Our aim is to help you navigate potential challenges and understand the nuanced effects of this compound, including both its primary anti-cancer activities and its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Liriopeside B in cancer cells?
A1: The primary anti-cancer mechanism of Liriopeside B is the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2] This inhibition leads to decreased proliferation, cell cycle arrest, and induction of apoptosis in various cancer cell lines, including oral squamous cell carcinoma, non-small cell lung cancer, and ovarian cancer.[1][3][4]
Q2: What are the known off-target effects of Liriopeside B that I should be aware of in my cellular assays?
A2: Beyond the PI3K/Akt/mTOR pathway, Liriopeside B has several documented off-target effects. Notably, it can induce autophagy through the activation of the AMPKα-mTOR signaling pathway. It also modulates the MAPK signaling pathway, typically by decreasing ERK1/2 phosphorylation while increasing p38 and JNK phosphorylation. Additionally, Liriopeside B has been shown to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) in cancer cells.
Q3: I am observing high levels of autophagy in my cells treated with Liriopeside B, but lower than expected apoptosis. Is this normal?
A3: Yes, this can be a normal cellular response to Liriopeside B. LPB is a known inducer of autophagy via the AMPK-mTOR pathway. Autophagy can sometimes act as a pro-survival mechanism, which might counteract the pro-apoptotic effects. The balance between autophagy and apoptosis can be cell-type dependent and influenced by the specific experimental conditions. Consider co-treatment with an autophagy inhibitor (e.g., 3-methyladenine (B1666300) or chloroquine) to investigate if inhibiting autophagy enhances the apoptotic effect.
Q4: At what concentrations does Liriopeside B typically induce its effects in vitro?
A4: The effective concentration of Liriopeside B can vary between cell lines. For instance, the IC50 values for 24-hour treatment in H460 and H1975 non-small cell lung cancer cells were reported to be 42.62 µM and 32.25 µM, respectively. In oral squamous carcinoma cell lines CAL-27, SAS, and SCC-9, the IC50 values were 11.81 µmol/L, 13.81 µmol/L, and 8.10 µmol/L, respectively. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q5: Has the effect of Liriopeside B been studied in non-cancerous cells?
A5: The majority of published research focuses on the anti-cancer effects of Liriopeside B. While some in vivo studies in xenograft models have reported minimal biological toxicity to the host, detailed molecular studies on the off-target effects in a wide range of non-cancerous cell lines are not extensively available in the current literature. When using non-cancerous cell lines as controls, it is advisable to perform thorough viability and pathway analysis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent anti-proliferative effects | Cell line variability; Compound stability; Seeding density | Ensure consistent cell passage number. Prepare fresh stock solutions of Liriopeside B in DMSO and store appropriately. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. |
| Unexpected morphological changes | Off-target effects; High concentration | Document any changes in cell morphology. These may be linked to off-target effects on the cytoskeleton or other cellular structures. Consider performing a dose-response experiment to see if the morphological changes are concentration-dependent. |
| Cell cycle arrest not at G1/S phase | Cell-type specific mechanisms | While G1/S arrest is commonly reported, different cell types may respond differently. Analyze the expression of various cyclins and cyclin-dependent kinases (CDKs) to understand the mechanism in your specific cell model. |
| Low levels of apoptosis induction | Autophagy activation; Resistant cell line | As Liriopeside B can induce autophagy, this may be a pro-survival mechanism. Try co-treatment with an autophagy inhibitor. Also, confirm the expression of key apoptotic proteins like caspases and Bcl-2 family members. |
| Variability in Western blot results for signaling pathways | Timing of analysis; Antibody quality | Perform a time-course experiment to determine the optimal time point for observing changes in protein phosphorylation after Liriopeside B treatment. Ensure your antibodies are validated for the specific targets and species. |
Quantitative Data Summary
Table 1: Effect of Liriopeside B on Protein Expression in A2780 Ovarian Cancer Cells
| Protein | Concentration | Fold Change vs. Control |
| E-cadherin | 10x IC50 | 1.717 |
| p21 | 10x IC50 | 1.543 |
| p27 | 10x IC50 | 1.160 |
| BCL-2 | 10x IC50 | 0.840 |
| Data adapted from a study on A2780 human ovarian cancer cells. |
Table 2: Effect of Liriopeside B on Gene Expression in A2780 Ovarian Cancer Cells
| Gene | Concentration | Fold Change vs. Control |
| E-CADHERIN | 10x IC50 | 253.344 |
| p21 | 10x IC50 | 34.303 |
| p27 | 10x IC50 | 8.767 |
| Data adapted from a study on A2780 human ovarian cancer cells. |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Liriopeside B (e.g., 0, 10, 20, 40, 60 µM) for 24 or 48 hours.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with Liriopeside B at the desired concentrations for the determined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Western Blot Analysis for Signaling Pathways
-
Cell Lysis: After treatment with Liriopeside B, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, p-AMPKα, AMPKα, p-ERK, ERK, LC3) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualized Signaling Pathways and Workflows
Caption: On- and off-target signaling pathways of Liriopeside B.
Caption: General experimental workflow for studying Liriopeside B.
References
- 1. Liriopesides B inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Liriope spicata var. prolifera inhibits metastasis and induces apoptosis in A2780 human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of Liriopesides B for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of Liriopesides B for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its therapeutic potential?
This compound (LPB) is a steroidal saponin (B1150181) derived from plants of the Liliaceae family, such as Liriope spicata and Ophiopogon vulgaris[1]. It has demonstrated significant anti-tumor activity in various cancers, including oral squamous cell carcinoma (OSCC), ovarian cancer, and non-small cell lung cancer[1][2][3][4]. Its mechanism of action often involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation, migration, and invasion. For OSCC, LPB has been shown to exert its effects by modulating the PI3K/Akt/mTOR signaling pathway.
Q2: Why is the oral bioavailability of this compound typically low?
The low oral bioavailability of this compound is a primary challenge for its clinical application. This issue is common among steroidal saponins (B1172615) and stems from several factors:
-
Poor Membrane Permeability: The molecular structure of saponins can limit their ability to pass through the intestinal epithelium.
-
Gastrointestinal Instability: The compound may be unstable in the harsh acidic environment of the stomach or be degraded by enzymes in the gastrointestinal (GI) tract.
-
First-Pass Metabolism: After absorption, the drug passes through the liver, where it can be extensively metabolized before reaching systemic circulation, reducing its effective concentration.
-
Gut Microbiota-Mediated Hydrolysis: Bacteria in the gut can hydrolyze (break down) the saponin structure, further reducing the amount of active compound available for absorption.
-
Low Aqueous Solubility: Like many active pharmaceutical ingredients, poor water solubility can limit the dissolution rate in the GI fluids, which is a prerequisite for absorption.
Troubleshooting Guide
Q3: My in vivo study with orally administered this compound shows very low or undetectable plasma concentrations. What are the possible causes and how can I troubleshoot this?
Low plasma concentration is a common issue. The following diagram outlines a systematic approach to troubleshooting this problem.
Q4: What formulation strategies can enhance the oral bioavailability of this compound?
To overcome the challenges of low solubility and poor permeability, advanced formulation strategies are necessary. Polymeric and lipid-based nanocarriers have been successfully used for this purpose.
-
Polymeric Nanoparticles (e.g., PLGA): These can encapsulate the drug, protect it from degradation in the GI tract, and facilitate its transport across the intestinal epithelium.
-
Lipid-Based Formulations (e.g., Solid Lipid Nanoparticles - SLNs, Liposomes): These formulations can improve drug solubilization and take advantage of lipid absorption pathways, potentially increasing lymphatic uptake and reducing first-pass metabolism.
-
Co-administration with Inhibitors: Combining the drug with substances that inhibit metabolic enzymes or efflux pumps can significantly boost bioavailability. For example, piperine has been shown to inhibit glucuronidation and enhance the bioavailability of resveratrol (B1683913) by over 1500%.
The following diagram illustrates a general workflow for developing an enhanced formulation.
Quantitative Data for Formulation Strategies
While specific pharmacokinetic data for enhanced this compound formulations is limited in publicly available literature, data from model compounds with similar bioavailability challenges (BCS Class IV) illustrate the potential improvements.
Table 1: Example Pharmacokinetic Parameters for a Poorly Soluble Drug (SS13) in Different Formulations After Oral Administration.
| Formulation | Cmax (µg/mL) | AUC (µg/mL·min) | Relative Bioavailability (%) |
| Free Drug Suspension | Not Detected | Not Detected | - |
| Solid Lipid Nanoparticles (SLN) | 1.30 ± 0.15 | 147 ± 8 | 4.38 ± 0.39 |
| PLGA Nanoparticles (NP) | 2.47 ± 0.14 | 227 ± 14 | 12.67 ± 1.43 |
Table 2: Example of Bioavailability Enhancement by Co-administration of a Metabolic Inhibitor (Resveratrol with Piperine).
| Formulation | Cmax (ng/mL) | AUC (ng/mL·h) | Increase in Bioavailability |
| Resveratrol alone | 26.3 ± 7.2 | 22.8 ± 6.4 | - |
| Resveratrol + Piperine | 406.4 ± 151.3 | 289.4 ± 103.8 | ~1544% |
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLN) for this compound
This protocol is a general guideline and should be optimized for this compound.
-
Preparation of Lipid Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., ethanol/acetone mixture).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the lipid phase (typically 5-10°C above the melting point of the lipid).
-
Emulsification: Add the hot lipid phase dropwise into the hot aqueous phase under high-speed homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a hot oil-in-water emulsion.
-
Nanoparticle Formation: Quickly disperse the hot emulsion into cold water (2-4°C) under gentle stirring. The rapid cooling of the lipid droplets causes them to solidify into nanoparticles.
-
Purification: Remove excess surfactant and unencapsulated drug by centrifugation or dialysis.
-
Characterization: Analyze the resulting SLN suspension for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE%).
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol is adapted from general pharmacokinetic study designs. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week under controlled conditions (25 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Dosing Preparation:
-
Control Group: Suspend this compound powder in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or Ora-Plus®).
-
Test Group: Use the this compound nanoformulation (e.g., SLN suspension).
-
-
Administration: Administer the formulations to fasted mice via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approx. 20 µL) via tail snip or retro-orbital bleeding at specified time points (e.g., 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) into heparinized tubes.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis:
-
Precipitate plasma proteins using a solvent like acetonitrile (B52724) or methanol (B129727) containing an internal standard.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Mechanism of Action Visualization
This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth. Understanding this pathway can be important for designing efficacy studies.
References
- 1. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Liriope spicata var. prolifera inhibits metastasis and induces apoptosis in A2780 human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Liriopesides B and Cisplatin in Non-Small Cell Lung Cancer: A Comparative Analysis
A comprehensive review of preclinical data on the efficacy and mechanisms of a novel natural compound versus a standard-of-care chemotherapy in Non-Small Cell Lung Cancer (NSCLC).
In the landscape of non-small cell lung cancer (NSCLC) therapeutics, the exploration of novel compounds with potent anti-tumor activity is critical. Liriopesides B, a natural product, has emerged as a potential candidate, while cisplatin (B142131) remains a cornerstone of conventional chemotherapy. This guide provides a detailed, data-driven comparison of this compound and cisplatin, focusing on their preclinical performance in NSCLC models. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their therapeutic potential.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound and cisplatin in the H460 and H1975 human NSCLC cell lines. It is important to note that the IC50 values for cisplatin can vary significantly between studies due to differences in experimental conditions such as exposure time and assay methods.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Citation |
| This compound | H460 | 42.62 | 24 h | [1] |
| H1975 | 32.25 | 24 h | [1] | |
| Cisplatin | H460 | 0.33 ± 0.06 | 48 h | [2] |
| H460 | ~8.6 | 48 h | [3] | |
| H1975 | 19.34 ± 1.72 | Not Specified | [4] | |
| H1975 | 27.5 (CV assay) | 48 h | [5] | |
| H1975 | 9.6 (CV assay) | 72 h | [5] |
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Both this compound and cisplatin exert their anticancer effects in part by inducing programmed cell death (apoptosis) and disrupting the cell division cycle.
Induction of Apoptosis
This compound has been shown to be a potent inducer of apoptosis in NSCLC cells.[1] Cisplatin also induces apoptosis, and quantitative data from various studies are presented below for comparison.
| Compound | Cell Line | Concentration (µM) | Treatment Duration | Apoptotic Cells (%) | Citation |
| This compound | H460 | 60 | 24 h | 80.1 | [1] |
| H1975 | 60 | 24 h | 60.9 | [1] | |
| Cisplatin | H460 | 10 | 24 h | Significantly Increased | [3][6] |
| H460 | 20 | 24 h | Significantly Increased | [3][6] | |
| H460 | 40 | 24 h | Significantly Increased | [3][6] | |
| H1975 | 20 | 72 h | ~26 | [7] |
Cell Cycle Arrest
This compound induces a G1/S phase arrest in the cell cycle, preventing cells from entering the DNA synthesis phase.[1] Cisplatin is known to cause cell cycle arrest at various phases, including G1, S, and G2/M, depending on the cell type and experimental conditions.
| Compound | Cell Line | Concentration (µM) | Treatment Duration | Effect on Cell Cycle | Citation |
| This compound | H460 | 60 | 24 h | G1 phase increased from 59.5% to 87.4% | [8] |
| H1975 | 60 | 24 h | G1 phase increased from 46.2% to 74.0% | [8] | |
| Cisplatin | H460 | Not Specified | Not Specified | G2 arrest | [2] |
| H1975 | 20 | 72 h | Increase in sub-G1 population | [7] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy of a compound in a living organism. While direct comparative in vivo studies between this compound and cisplatin in NSCLC models are not yet available, data from separate studies are presented.
This compound
Currently, published in vivo data for this compound in NSCLC xenograft models is not available.
Cisplatin
Cisplatin has been extensively studied in NSCLC xenograft models. The following table summarizes tumor growth inhibition data from studies using H460 and H1975 cell lines.
| Cell Line | Treatment | Dosage and Schedule | Tumor Growth Inhibition (%) | Citation |
| H460 | Cisplatin | 4 mg/kg/5 days for 24 days | Significant inhibition | [9] |
| H460 | d-Borneol + Cisplatin | Not Specified | 82.35 | [10] |
| H1975 | Cisplatin | 6 mg/kg, once a week | Not Specified | [4] |
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound and cisplatin in NSCLC cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
This compound Study Protocol
-
Cell Culture: H460 and H1975 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[1]
-
Cell Viability Assay (CCK-8): Cells were seeded in 96-well plates and treated with various concentrations of this compound for 24 and 48 hours. CCK-8 solution was added to each well, and the absorbance was measured at 450 nm.[1]
-
Apoptosis Assay (Flow Cytometry): Treated cells were harvested, washed, and stained with Annexin V-FITC and propidium (B1200493) iodide (PI). The percentage of apoptotic cells was determined using a flow cytometer.[1]
-
Cell Cycle Analysis (Flow Cytometry): Cells were treated with this compound for 24 hours, harvested, fixed in ethanol, and stained with PI. DNA content was analyzed by flow cytometry to determine the cell cycle distribution.[1]
Representative Cisplatin Study Protocols
-
Cell Viability Assay (MTT): NCI-H460 cells were treated with cisplatin for 48 hours. MTT reagent was added, and the resulting formazan (B1609692) crystals were dissolved in DMSO. Absorbance was read at a specific wavelength to determine cell viability.[2]
-
Apoptosis Assay (Flow Cytometry): A549 and H460 cells were treated with cisplatin for 24 hours. Cells were then stained with Annexin V-FITC and PI, and analyzed by flow cytometry.[3]
-
Cell Cycle Analysis (Flow Cytometry): H1975 cells were treated with cisplatin for 72 hours, fixed, and stained with PI for DNA content analysis by flow cytometry.[7]
-
In Vivo Xenograft Study: NCI-H460 cells were subcutaneously injected into nude mice. When tumors reached a certain volume, mice were treated with cisplatin (4 mg/kg/5 days) via intraperitoneal injection for 24 days. Tumor volume was measured regularly.[9]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for comparing the in vitro efficacy of two compounds.
Conclusion
This comparative guide consolidates preclinical data for this compound and cisplatin in NSCLC models. This compound demonstrates potent cytotoxic, pro-apoptotic, and cell cycle-arresting activities in H460 and H1975 cell lines. While cisplatin is a well-established agent with similar mechanisms, the available data suggests that this compound may induce a higher percentage of apoptosis at the tested concentrations. However, it is crucial to acknowledge the limitations of cross-study comparisons due to variations in experimental protocols. The lack of direct head-to-head in vivo comparative studies for this compound and cisplatin in NSCLC models represents a significant knowledge gap. Future research should focus on direct comparative studies under standardized conditions to definitively ascertain the relative therapeutic potential of this compound against established chemotherapeutic agents like cisplatin. Such studies will be instrumental in guiding the further development of this promising natural compound for the treatment of NSCLC.
References
- 1. researchgate.net [researchgate.net]
- 2. oaepublish.com [oaepublish.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. H460 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diallyl Trisulfide Inhibits Growth of NCI-H460 in Vitro and in Vivo, and Ameliorates Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-Borneol enhances cisplatin sensitivity via p21/p27-mediated S-phase arrest and cell apoptosis in non-small cell lung cancer cells and a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Apoptotic Effects of Liriopesides B and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic effects of Liriopesides B, a natural steroidal saponin, and Paclitaxel, a widely used chemotherapeutic agent. The information presented is based on published experimental data to assist researchers in understanding the mechanisms of action and potential therapeutic applications of these compounds.
Introduction
This compound, isolated from the tuber of Liriope platyphylla, has demonstrated significant anti-tumor activity in various cancer cell lines.[1][2][3] Paclitaxel, derived from the Pacific yew tree, is a well-established mitotic inhibitor used in the treatment of numerous cancers.[4][5] Both compounds induce apoptosis, or programmed cell death, a critical process for cancer therapy. This guide compares their efficacy and underlying molecular mechanisms.
Comparative Efficacy and Mechanistic Overview
This compound and Paclitaxel induce apoptosis through distinct yet partially overlapping signaling pathways. This compound has been shown to modulate the PI3K/Akt/mTOR and MAPK signaling pathways, leading to cell cycle arrest and apoptosis. Paclitaxel primarily acts by stabilizing microtubules, leading to mitotic arrest and subsequent activation of apoptotic cascades.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound and Paclitaxel on apoptosis and cell viability in various cancer cell lines, as reported in the cited literature.
Table 1: Apoptotic Effects of this compound on Cancer Cells
| Cell Line | Concentration (µM) | Apoptosis Rate (%) | Key Protein Changes | Reference |
| H460 (NSCLC) | 60 | 80.1 | ↑ Bax, Caspase-3, Caspase-8; ↓ Bcl-2, Bcl-xl | |
| H1975 (NSCLC) | 60 | 60.9 | ↑ Bax, Caspase-3, Caspase-8; ↓ Bcl-2, Bcl-xl | |
| A2780 (Ovarian) | 10 x IC50 | Dose-dependent increase | ↑ E-cadherin; ↓ Bcl-2 | |
| SAS (OSCC) | 12 | 25.6 | ↑ Bax, Bad; ↓ Bcl-2 | |
| SAS (OSCC) | 24 | 40.0 | ↑ Bax, Bad; ↓ Bcl-2 | |
| CAL-27 (OSCC) | 12 | 25.0 | ↑ Bax, Bad; ↓ Bcl-2 | |
| CAL-27 (OSCC) | 24 | 49.6 | ↑ Bax, Bad; ↓ Bcl-2 |
Table 2: Apoptotic Effects of Paclitaxel on Cancer Cells
| Cell Line | Concentration (nM) | Apoptosis Rate (%) | Key Protein Changes | Reference |
| FaDu, OEC-M1, OC3 (HNSCC) | 50 | Significant increase in subG1 fraction | ↑ Caspase-3, -6, -8, -9, PARP cleavage | |
| HEK293 | 10,000 (10 µM) | Dose-dependent increase | ↑ Cleaved Caspase-7, PARP | |
| Human Lung Cancer Cell Lines | 10,000 (10 µM) | 19.9 - 73.0 (TUNEL positive) | ↑ Caspase-3 activity |
Signaling Pathways
The signaling pathways leading to apoptosis are complex and differ between this compound and Paclitaxel.
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis primarily through the intrinsic mitochondrial pathway, modulated by the PI3K/Akt and MAPK signaling cascades.
Caption: this compound signaling pathway leading to apoptosis.
Paclitaxel-Induced Apoptosis Signaling Pathway
Paclitaxel's primary mechanism involves microtubule stabilization, which triggers mitotic arrest and subsequent activation of apoptotic signaling, including the JNK pathway.
Caption: Paclitaxel signaling pathway leading to apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to assess apoptosis. Specific details may vary between laboratories and cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: General workflow for an MTT cell viability assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Paclitaxel and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Harvest cells after treatment with this compound or Paclitaxel.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic process.
Protocol:
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and Paclitaxel are potent inducers of apoptosis in various cancer cell lines. This compound appears to act through the modulation of key survival and apoptotic signaling pathways, including PI3K/Akt and MAPK. Paclitaxel's primary mechanism is the disruption of microtubule dynamics, leading to mitotic catastrophe and subsequent apoptosis. The choice of agent for further research or therapeutic development may depend on the specific cancer type and its underlying molecular characteristics. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other potential anti-cancer compounds.
References
- 1. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei - Translational Cancer Research [tcr.amegroups.org]
- 2. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Liriopesides B: A Comparative Analysis of its Efficacy in Modulating the PI3K/Akt Signaling Pathway
For Immediate Release
This publication provides a comprehensive comparison of Liriopesides B's effects on the PI3K/Akt signaling pathway against two well-established inhibitors, Perifosine and Wortmannin. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this critical cellular pathway.
Introduction to this compound and the PI3K/Akt Pathway
This compound is a natural steroidal saponin (B1150181) that has demonstrated significant anti-tumor activity in various cancer cell lines.[1][2][3][4] One of its key mechanisms of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a crucial regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. By targeting this pathway, this compound induces apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for further therapeutic development.[1]
This guide presents a comparative analysis of this compound with two known PI3K/Akt pathway inhibitors:
-
Perifosine: An oral Akt inhibitor that has been evaluated in clinical trials.
-
Wortmannin: A potent, irreversible inhibitor of PI3K.
The following sections provide a detailed comparison of their effects on cell viability, apoptosis, and protein expression within the PI3K/Akt pathway, supported by experimental data and detailed protocols.
Comparative Efficacy Data
The following tables summarize the quantitative data on the effects of this compound, Perifosine, and Wortmannin on cell viability and apoptosis in various cancer cell lines.
Table 1: Comparison of IC50 Values
| Compound | Cell Line | IC50 Value | Reference |
| This compound | H460 (Non-Small Cell Lung Cancer) | 42.62 µM (24h) | |
| H1975 (Non-Small Cell Lung Cancer) | 32.25 µM (24h) | ||
| Perifosine | H460 (Non-Small Cell Lung Cancer) | ~1 µM | |
| Various Tumor Cell Lines | 0.6 - 8.9 µM | ||
| Wortmannin | MCF-7 (Breast Cancer) | 400 nM (24h) | |
| General PI3K Inhibition | ~5 nM |
Table 2: Comparison of Apoptosis Induction
| Compound | Cell Line | Concentration | Apoptosis Rate (%) | Reference |
| This compound | H460 | 60 µM (24h) | 80.1 | |
| H1975 | 60 µM (24h) | 60.9 | ||
| Perifosine | H460 | 10 µM (24h) | ~50 | |
| Wortmannin | MCF-7 | 500 nM (24h) | 36.38 (Early Apoptosis) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound, Perifosine, or Wortmannin) and incubate for the desired time period (e.g., 24 or 48 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of PI3K/Akt Pathway Proteins
-
Protein Extraction: After treatment with the compounds, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-PI3K, PI3K, and GAPDH overnight at 4°C. Recommended dilutions for primary antibodies are typically 1:1000.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and experimental processes.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: Experimental workflow for validating compound effects.
Conclusion
The data presented in this guide demonstrates that this compound is a potent inhibitor of the PI3K/Akt signaling pathway, leading to the induction of apoptosis in non-small cell lung cancer cells. When compared to established inhibitors such as Perifosine and Wortmannin, this compound shows efficacy in the micromolar range. While Perifosine and Wortmannin exhibit lower IC50 values in some cell lines, the natural origin of this compound may offer a favorable toxicity profile, warranting further investigation. The detailed experimental protocols and visual workflows provided herein serve as a valuable resource for researchers aiming to validate and expand upon these findings. Further studies are encouraged to explore the full therapeutic potential of this compound in targeting the PI3K/Akt pathway in various cancer models.
References
- 1. Wortmannin | Cell Signaling Technology [cellsignal.com]
- 2. Formononetin suppresses the proliferation of human non-small cell lung cancer through induction of cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel mechanism of napabucasin, a naturally derived furanonaphthoquinone: apoptosis and autophagy induction in lung cancer cells through direct targeting on Akt/mTOR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to Saponins from Liriope platyphylla: Liriopesides B and Its Counterparts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Liriopesides B with other prominent steroidal saponins (B1172615) isolated from the medicinal plant Liriope platyphylla. The objective is to present a comprehensive overview of their biological activities, supported by available experimental data, to aid in research and drug development endeavors.
Introduction to Liriope platyphylla Saponins
Liriope platyphylla is a perennial herb used in traditional medicine, particularly in East Asia, for treating a variety of ailments, including respiratory conditions and neurodegenerative diseases.[1][2] Its therapeutic properties are largely attributed to a rich composition of steroidal saponins. Among these, this compound, spicatoside A, and ophiopogonin D have emerged as compounds of significant scientific interest due to their diverse pharmacological activities. This guide focuses on a comparative analysis of these key saponins.
Comparative Biological Activities
The primary biological activities investigated for these saponins include anti-cancer, anti-inflammatory, and neuroprotective effects. The following sections and tables summarize the available quantitative and qualitative data for each compound.
Table 1: Comparative Cytotoxic Activity (IC50 values in µM)
| Saponin (B1150181) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | H460 | Non-Small Cell Lung Cancer | 42.62 (24h) | [1] |
| H1975 | Non-Small Cell Lung Cancer | 32.25 (24h) | [1] | |
| CAL-27 | Oral Squamous Cell Carcinoma | 11.81 ± 0.51 | [3] | |
| SAS | Oral Squamous Cell Carcinoma | 13.81 ± 0.72 | ||
| SCC-9 | Oral Squamous Cell Carcinoma | 8.10 ± 0.32 | ||
| Ophiopogonin D | AMC-HN-8 | Human Laryngocarcinoma | ~25-50 (24h) | |
| Ophiopogonin B | A549 | Non-Small Cell Lung Cancer | >10 (Significant inhibition) | |
| A549/DDP (Cisplatin-resistant) | Non-Small Cell Lung Cancer | ~10 (Significant inhibition) |
Note: Direct comparison is challenging due to variations in experimental conditions, including incubation times and specific assays used.
Anti-Cancer Mechanisms
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. Its mechanisms of action include the activation of the mitochondrial apoptosis pathway and the inhibition of the PI3K/Akt/mTOR signaling pathway.
Spicatoside A also exhibits anti-cancer properties by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.
Ophiopogonin D has been reported to induce apoptosis in various cancer cell lines, including human laryngocarcinoma and colorectal cancer. It can activate caspase-3/9 and upregulate p38-MAPK signaling.
Neuroprotective and Anti-inflammatory Activities
While quantitative comparative data is limited, studies on extracts of Liriope platyphylla and its isolated saponins suggest potential in these areas.
Total saponins from Liriope platyphylla have been shown to improve learning and memory in aging mice models, suggesting neuroprotective effects.
Prosapogenin III , another saponin from Liriope platyphylla, has demonstrated anti-inflammatory effects by inhibiting the production of inflammatory mediators in macrophages.
Spicatoside A and Ophiopogonin D have been shown to modulate mucin production in airway epithelial cells, which is relevant to their traditional use in respiratory inflammatory diseases.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: this compound Signaling Pathways
References
- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Antioxidant Activities of Lipophilic Fraction from Liriope platyphylla Seeds Using Network Pharmacology, Molecular Docking, and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Liriopesides B: A Potential Challenger to Drug Resistance in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide on the Efficacy of Liriopesides B in Drug-Resistant Cancer Cell Lines.
The emergence of multidrug resistance is a primary obstacle in the successful treatment of cancer. This guide provides a comparative analysis of this compound, a steroidal saponin (B1150181) isolated from Liriope spicata, against standard chemotherapeutic agents in the context of drug-resistant cancer cell lines. While direct comparative studies are nascent, existing data on this compound's mechanism of action suggests its potential to circumvent common resistance pathways. This document synthesizes available preclinical data, outlines key experimental protocols for evaluation, and visualizes the underlying molecular interactions.
Comparative Efficacy Against Non-Small Cell Lung Cancer
This compound has demonstrated significant cytotoxic effects in non-small cell lung cancer (NSCLC) cell lines. The following tables provide a comparative summary of the half-maximal inhibitory concentration (IC50) values for this compound, Cisplatin (B142131), and Paclitaxel in the H460 and H1975 NSCLC cell lines. It is critical to note that these values are compiled from different studies and direct head-to-head comparisons should be interpreted with caution due to variations in experimental conditions.
Table 1: IC50 Values of this compound and Standard Chemotherapeutics in NSCLC Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | H460 | 42.62 | [1] |
| This compound | H1975 | 32.25 | [1] |
| Cisplatin | H460 | 0.33 | [2] |
| Paclitaxel | H460 | 5.7 (nM) | [2] |
Table 2: Efficacy in Cisplatin-Resistant NSCLC
This table presents a comparison of IC50 values in a cisplatin-resistant H460 cell line (H460/CisR). Data for this compound in this specific resistant cell line is not yet available, highlighting a key area for future research.
| Compound | Cell Line | IC50 (µM) | Fold Resistance | Citation |
| Cisplatin | H460 (Parental) | 0.33 | - | [2] |
| Cisplatin | H460/CisR | ~5.0 | ~15 | [3] |
Mechanism of Action: Overcoming Resistance Pathways
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, with evidence suggesting it may counteract drug resistance mechanisms.[1] One study highlights that the effects of this compound may circumvent the adverse side effects and drug resistance frequently associated with current NSCLC chemotherapy.[1] Furthermore, this compound has been observed to act synergistically with gemcitabine (B846) in pancreatic cancer cells, suggesting a potential to enhance the efficacy of standard chemotherapeutics.
Signaling Pathway Modulation
This compound has been reported to modulate key signaling pathways that are often dysregulated in cancer and contribute to drug resistance.
-
MAPK Pathway: this compound has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This pathway is crucial in cell proliferation, differentiation, and apoptosis.
-
PI3K/Akt/mTOR Pathway: Evidence suggests that this compound exerts its anti-cancer effects by modulating the PI3K/Akt/mTOR cascade.[4][5] This pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a known driver of chemoresistance.
Below are diagrams illustrating the experimental workflow for assessing cell viability and the signaling pathways implicated in this compound's mechanism of action.
Experimental workflow for evaluating this compound efficacy.
This compound's impact on key cancer signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key experiments discussed.
Protocol for Induction of Cisplatin Resistance in H460 Cells
-
Cell Culture: Culture H460 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Initial Treatment: Expose parental H460 cells to a low concentration of cisplatin.
-
Dose Escalation: Gradually increase the concentration of cisplatin in the culture medium as cells develop resistance. This is typically done over several months.
-
Maintenance: Once a resistant phenotype is established (confirmed by a significant increase in IC50 compared to parental cells), maintain the resistant cell line (H460/CisR) in a medium containing a maintenance dose of cisplatin to retain the resistant characteristics.[3]
Protocol for Cell Viability (CCK-8) Assay
-
Cell Seeding: Seed cells (e.g., H460, H460/CisR) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or the comparative drug and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control and determine the IC50 value.[6][7][8]
Protocol for Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentrations of the test compounds for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[9][10][11][12][13]
Protocol for Western Blot Analysis of Signaling Pathways (MAPK and PI3K/Akt/mTOR)
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14][15][16][17][18][19][20][21][22]
Future Directions
The preliminary data on this compound is promising, but further research is imperative. Direct comparative studies of this compound and standard-of-care chemotherapeutics in a panel of drug-resistant cancer cell lines are essential to definitively establish its efficacy. Investigating the detailed molecular mechanisms by which this compound modulates resistance pathways will provide a stronger rationale for its clinical development. Furthermore, in vivo studies using animal models of drug-resistant cancers are a critical next step to validate these in vitro findings.
References
- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. ucallmlabs.com [ucallmlabs.com]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. scispace.com [scispace.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
Liriopesides B in Combination Chemotherapy: A Guide to Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
Liriopesides B, a natural steroidal saponin (B1150181) isolated from the tuber of Liriope platyphylla, has demonstrated notable anti-tumor activities across various cancer cell lines. Emerging research now points towards its potential to synergistically enhance the efficacy of conventional chemotherapy agents, offering a promising avenue for developing more effective and less toxic cancer treatments. This guide provides a comprehensive overview of the synergistic effects of this compound with other chemotherapy agents, with a focus on supporting experimental data and methodologies.
Synergistic Effects of this compound with Gemcitabine (B846) in Pancreatic Cancer
To date, the most well-documented synergistic interaction of this compound is with gemcitabine, a standard chemotherapeutic agent for pancreatic cancer. Studies have shown that the combination of this compound and gemcitabine leads to a significant enhancement of anti-cancer effects compared to either agent alone.
Quantitative Data Summary
While the full text of the primary study is not publicly available, the following table summarizes the key synergistic effects observed in human pancreatic cancer cells based on published abstracts.[1]
| Performance Metric | This compound (LirB) Alone | Gemcitabine (GEM) Alone | LirB + GEM Combination |
| Cell Viability | Dose-dependent decrease | Dose-dependent decrease | Synergistically decreased |
| Apoptosis | Induces apoptosis | Induces apoptosis | Strongly increased |
| Cell Migration | Inhibits migration | Inhibits migration | Strongly decreased |
| Cell Invasion | Inhibits invasion | Inhibits invasion | Strongly decreased |
| Effect on Cancer Stem Cells (CSCs) | Inhibitory effects | Inhibitory effects | Potent inhibitory effects |
Mechanism of Synergism: Modulation of Key Signaling Pathways
The synergistic anti-tumor effects of the this compound and gemcitabine combination are attributed to the enhanced inhibition of crucial cancer survival pathways. The combination therapy has been shown to more potently inhibit the Protein Kinase B (Akt) and Nuclear Factor kappa B (NF-κB) signaling pathways than either drug used individually.[1] This dual inhibition leads to the downstream suppression of anti-apoptotic molecules such as B-cell lymphoma 2 (Bcl-2) and survivin, ultimately promoting cancer cell death.[1]
Signaling Pathway Diagram
References
Liriopesides B: A Meta-Analysis of its Anti-Cancer Properties
Liriopesides B, a steroidal saponin (B1150181) isolated from the tuber of Liriope platyphylla, has emerged as a promising natural compound with potent anti-tumor activities. This guide provides a comparative meta-analysis of key research findings on this compound, focusing on its efficacy in non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma (OSCC). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its therapeutic potential.
Quantitative Analysis of this compound's In Vitro Efficacy
The anti-proliferative effect of this compound has been quantified across different cancer cell lines. The following tables summarize the key findings, providing a direct comparison of its potency.
Table 1: IC50 Values for this compound in NSCLC Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| H460 | 24 hours | 42.62 | [1] |
| H1975 | 24 hours | 32.25 | [1] |
Table 2: Effects of this compound on Key Apoptotic and Cell Cycle Proteins in NSCLC
| Cell Line | Protein | Effect | Reference |
| H460 & H1975 | Bax | Increased | [1][2] |
| H460 & H1975 | Bcl-2 | Decreased | [1] |
| H460 & H1975 | Bcl-xl | Decreased | |
| H460 & H1975 | Caspase-3 | Increased | |
| H460 & H1975 | Caspase-8 | Increased | |
| H460 & H1975 | p-ERK1/2 | Decreased | |
| H460 & H1975 | p-p38/MAPK | Increased | |
| H460 & H1975 | p-JNK | Increased | |
| H460 & H1975 | p-AKT | Decreased | |
| H460 & H1975 | p-AMPKα | Increased | |
| H460 & H1975 | p-mTOR | Decreased |
Table 3: Effects of this compound on Gene and Protein Expression in OSCC
| Cell Line | Gene/Protein | Effect | Reference |
| SAS & CAL-27 | MMP-2 mRNA | Downregulated | |
| SAS & CAL-27 | MMP-9 mRNA | Downregulated | |
| SAS & CAL-27 | E-cadherin mRNA | Upregulated | |
| SAS & CAL-27 | Bax mRNA | Upregulated | |
| SAS & CAL-27 | Bad mRNA | Upregulated | |
| SAS & CAL-27 | Bcl-2 mRNA | Downregulated | |
| SAS | PI3K protein | Suppressed | |
| SAS | Akt protein | Suppressed | |
| SAS | p-mTOR protein | Suppressed | |
| SAS | S6 protein | Suppressed |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway in OSCC.
Caption: this compound induces autophagy via the AMPKα-mTOR pathway in NSCLC.
Caption: this compound modulates the MAPK signaling pathway in NSCLC cells.
Experimental Protocols
A summary of the key experimental methodologies employed in the cited research is provided below.
Cell Viability and Proliferation Assays
-
Cell Counting Kit-8 (CCK-8) Assay: NSCLC cells (H460 and H1975) were treated with this compound for 24 and 48 hours to assess cell viability. OSCC cells were also evaluated using this method.
-
Colony Formation Assay: The long-term proliferative capacity of NSCLC and OSCC cells was determined by treating cells with this compound and monitoring colony formation.
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: This technique was used to quantify apoptosis in NSCLC and OSCC cells treated with this compound. It was also employed to analyze the cell cycle distribution in NSCLC cells to determine if this compound induced cell cycle arrest.
-
JC-1 Staining Assay: To investigate the involvement of the mitochondrial apoptosis pathway, the mitochondrial membrane potential in NSCLC cells was assessed using JC-1 staining.
Gene and Protein Expression Analysis
-
Western Blotting: The expression levels of key proteins involved in apoptosis, cell cycle regulation, and signaling pathways (MAPK, AKT, AMPK-mTOR, PI3K/Akt/mTOR) were determined in both NSCLC and OSCC cells following treatment with this compound.
-
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR): The mRNA levels of genes associated with metastasis (MMP-2, MMP-9, E-cadherin) and apoptosis (Bax, Bad, Bcl-2) were quantified in OSCC cells.
In Vivo Xenograft Models
-
Tumor Growth Assessment: The anti-cancer activity of this compound was evaluated in vivo using xenograft tumor models. Tumor volume and weight were measured to assess the inhibitory effect of this compound on OSCC tumor growth.
-
Immunohistochemistry (IHC): The expression of proteins in the PI3K/Akt/mTOR pathway was analyzed in tumor tissues from xenograft models to confirm the in vivo mechanism of action.
Other Methodologies
-
Mitochondrial Isolation: A mitochondria isolation kit was used to separate the mitochondrial fraction from NSCLC cell lysates to study the mitochondrial apoptosis pathway.
-
Transcriptomic Analysis: High-throughput sequencing was performed on this compound-treated OSCC cells to identify potential target signaling pathways.
This comparative guide consolidates the current understanding of this compound's anti-cancer mechanisms, providing a valuable resource for the scientific community to guide future research and drug development efforts.
References
Liriopeside B: A Comparative Analysis of its Anticancer Efficacy
FOR IMMEDIATE RELEASE
A Comprehensive Review of Liriopeside B's Therapeutic Potential Across Diverse Cancer Types
[City, State] – A growing body of preclinical evidence positions Liriopeside B, a natural steroidal saponin, as a promising candidate in oncology. This comparative guide synthesizes key findings on the cytotoxic and mechanistic effects of Liriopeside B across non-small cell lung cancer (NSCLC), ovarian cancer, and oral squamous cell carcinoma (OSCC), offering researchers, scientists, and drug development professionals a consolidated resource for evaluating its therapeutic potential.
Executive Summary
Liriopeside B consistently demonstrates potent anti-proliferative and pro-apoptotic activity across all three evaluated cancer types. Its efficacy is attributed to the induction of cell cycle arrest and the modulation of critical signaling pathways, including the PI3K/Akt/mTOR and MAPK cascades. While the compound exhibits a robust anticancer profile universally, notable differences in sensitivity and specific molecular responses are observed among the different cancer cell lines, underscoring the importance of a nuanced, cancer-type-specific approach to its development as a therapeutic agent.
Comparative Efficacy of Liriopeside B
The cytotoxic effects of Liriopeside B have been quantified in various cancer cell lines, with IC50 values indicating its potency. In Non-Small Cell Lung Cancer, the H1975 cell line (IC50: 32.25 µM) exhibits greater sensitivity to Liriopeside B compared to the H460 line (IC50: 42.62 µM) after 24 hours of treatment.[1] For Oral Squamous Cell Carcinoma, the SCC-9 cell line demonstrated the highest sensitivity with an IC50 of 8.10±0.32 µmol/L, followed by CAL-27 (11.81±0.51 µmol/L) and SAS (13.81±0.72 µmol/L). While a specific IC50 value for the A2780 ovarian cancer cell line was not explicitly stated in the reviewed literature, studies were conducted using concentrations relative to a predetermined IC50, indicating effective doses were established.[2]
| Cancer Type | Cell Line | IC50 Value | Treatment Duration |
| Non-Small Cell Lung Cancer | H460 | 42.62 µM | 24 hours |
| H1975 | 32.25 µM | 24 hours | |
| Ovarian Cancer | A2780 | Not explicitly stated; experiments at 1x, 5x, and 10x IC50 | 48 hours |
| Oral Squamous Cell Carcinoma | CAL-27 | 11.81±0.51 µmol/L | Not explicitly stated |
| SAS | 13.81±0.72 µmol/L | Not explicitly stated | |
| SCC-9 | 8.10±0.32 µmol/L | Not explicitly stated |
Induction of Apoptosis and Cell Cycle Arrest
Liriopeside B is a potent inducer of apoptosis across the tested cancer types. In NSCLC cells, treatment with 60 µM Liriopeside B for 24 hours resulted in a dramatic increase in apoptosis, with 80.1% of H460 cells and 60.9% of H1975 cells undergoing apoptosis, compared to 12.7% and 8.3% in their respective controls.[1] Similarly, in OSCC, Liriopeside B induced apoptosis in a dose-dependent manner. Furthermore, Liriopeside B was found to cause cell cycle arrest at the G1 phase in A2780 ovarian cancer cells and induce G1/S phase arrest in NSCLC cells.[1][2]
| Cancer Type | Cell Line | Treatment | Apoptotic Rate (%) | Cell Cycle Arrest |
| Non-Small Cell Lung Cancer | H460 | 60 µM Liriopeside B (24h) | 80.1 | G1/S Phase |
| H1975 | 60 µM Liriopeside B (24h) | 60.9 | G1/S Phase | |
| Ovarian Cancer | A2780 | Dose-dependent | Dose-dependent increase | G1 Phase |
| Oral Squamous Cell Carcinoma | SAS, CAL-27 | Dose-dependent | Dose-dependent increase | Not explicitly stated |
Molecular Mechanisms of Action
The anticancer effects of Liriopeside B are underpinned by its ability to modulate key signaling pathways and apoptosis-related proteins.
Modulation of Apoptosis-Related Proteins
Across all three cancer types, Liriopeside B consistently upregulates the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins. In NSCLC cells, an increase in Bax, caspase-3, and caspase-8 expression was observed, alongside a decrease in Bcl-2 and Bcl-xL.[1] In A2780 ovarian cancer cells, Liriopeside B treatment led to a decrease in Bcl-2 protein levels (0.840-fold change) and an increase in the expression of cell cycle inhibitors p21 (1.543-fold change) and p27 (1.160-fold change) at a concentration of 10x IC50.[2]
| Cancer Type | Cell Line | Upregulated Proteins | Downregulated Proteins |
| Non-Small Cell Lung Cancer | H460, H1975 | Bax, Caspase-3, Caspase-8 | Bcl-2, Bcl-xL |
| Ovarian Cancer | A2780 | p21, p27, E-cadherin | Bcl-2 |
| Oral Squamous Cell Carcinoma | SAS, CAL-27 | Bax, Bad | Bcl-2 |
Signaling Pathway Modulation
Liriopeside B has been shown to inhibit the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cancer cell proliferation and survival. In NSCLC cells, Liriopeside B treatment resulted in decreased phosphorylation of ERK1/2 and Akt, and increased phosphorylation of p38 and JNK. The compound also induced autophagy in NSCLC cells via the AMPK/mTOR pathway. In OSCC, the anticancer effects of Liriopeside B are mediated through the PI3K/Akt/mTOR pathway. While the direct effect of Liriopeside B on the JNK/p38 MAPK pathway in ovarian cancer has not been explicitly detailed, the pathway is known to be involved in chemoresistance in this cancer type.
References
Unmasking the Targets of Liriopesides B: A Comparative Guide to Molecular Target Identification Using CRISPR
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CRISPR-based methodologies against traditional approaches for confirming the molecular targets of promising natural products like Liriopesides B. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your research.
This compound, a steroidal saponin (B1150181) isolated from the tuber of Liriope platyphylla, has demonstrated significant anti-tumor activity in preclinical studies, including in non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma (OSCC).[1][2][3][4][5] Its mechanism of action is believed to involve the induction of apoptosis, cell cycle arrest, and autophagy. High-throughput sequencing studies have pointed towards the PI3K/Akt/mTOR signaling pathway as a potential target of this compound. However, the direct molecular target(s) of this compound remain to be definitively identified, a common challenge in natural product drug discovery.
This guide explores how CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology can be leveraged to precisely identify and validate the molecular targets of this compound, and compares this cutting-edge approach with established, alternative methods.
Comparing Methodologies: CRISPR vs. Traditional Target ID
The identification of a drug's direct molecular target is crucial for understanding its mechanism of action, predicting potential side effects, and developing more potent and specific derivatives. Historically, a variety of methods have been employed for this purpose. The advent of CRISPR-Cas9 technology has revolutionized this field by offering a powerful and precise tool for genetic screens.
| Feature | CRISPR-based Screening (e.g., Knockout) | Affinity-Based Methods (e.g., Affinity Chromatography) | Expression-Based Methods (e.g., Transcriptomics) |
| Principle | Inducing gene knockouts to identify genes whose loss confers resistance or sensitivity to the compound. | Using a modified, immobilized version of the compound to "pull down" its binding partners from cell lysates. | Analyzing changes in gene or protein expression profiles upon compound treatment to infer pathway engagement. |
| Direct Target Identification | Can directly identify essential targets for the compound's bioactivity. | Can directly identify binding partners. | Infers targets indirectly through downstream effects. |
| Throughput | High (genome-wide screens are common). | Low to medium. | High. |
| "In-cell" Context | Yes, performed in living cells, preserving the native cellular environment. | No, performed on cell lysates, which may disrupt protein complexes and conformations. | Yes, reflects the cellular response to the compound. |
| Requirement for Compound Modification | No. | Yes, requires chemical modification to immobilize the compound, which may alter its activity. | No. |
| Potential for False Positives | Off-target effects of sgRNAs (can be mitigated with careful design and validation). | Non-specific binding to the affinity matrix or the compound. | Indirect effects and secondary responses can confound interpretation. |
| Confirmation of Functional Relevance | Direct, as the knockout of the target gene directly impacts the cellular response to the compound. | Requires secondary functional assays to confirm that binding is responsible for the compound's activity. | Requires further validation to distinguish direct targets from downstream effectors. |
Confirming the Molecular Targets of this compound: A CRISPR-Based Workflow
A genome-wide CRISPR-Cas9 knockout screen is a powerful, unbiased approach to identify genes that are essential for the cytotoxic effects of this compound in cancer cells. The underlying principle is that cells in which a true molecular target of this compound is knocked out will survive treatment with the compound, while cells with knockouts of non-essential genes will be killed.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Liriopesides B
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper handling of investigational compounds like Liriopesides B is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. This compound, a steroidal saponin, has demonstrated significant biological activity, including the induction of apoptosis and cell cycle arrest in cancer cells, necessitating careful handling to minimize exposure risks.
Key Safety and Toxicological Data
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available sources, its potent biological effects warrant a cautious approach. The following table summarizes key data derived from available safety data sheets and scientific literature.
| Parameter | Information | Source |
| Chemical Name | This compound | MedChemExpress[1] |
| Synonyms | Nolinospiroside F | MedChemExpress[1] |
| Appearance | Not specified (likely a solid) | - |
| Known Biological Effects | Induces apoptosis and cell cycle arrest in non-small cell lung cancer and oral squamous cell carcinoma cells.[2][3][4] Inhibits PI3K/Akt/mTOR and MAPK signaling pathways. | Sheng et al., 2020; Wei et al., 2025; Sigma-Aldrich; Sheng et al., 2020 |
| Toxicity | A specific LD50 is not available. However, due to its cytotoxic properties, it should be handled as a potent compound. A generic Material Safety Data Sheet suggests no particular hazard, but this should be treated with caution given its biological activity. | Generic MSDS |
| Storage | Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage. Keep in a sealed container, away from moisture and light. | MedChemExpress |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is crucial to minimize exposure and ensure the integrity of experiments.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Verification: Confirm that the compound name and quantity match the order.
-
Storage: Immediately transfer the compound to the appropriate storage condition as specified (-20°C or -80°C). Ensure the container is tightly sealed.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory for all procedures involving this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Double gloving with nitrile gloves is recommended. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | A standard laboratory coat is required. |
| Respiratory Protection | N/A (unless creating aerosols) | All handling of powdered this compound and preparation of stock solutions should be performed in a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols. |
Weighing and Reconstitution
-
Containment: All weighing of the powdered form of this compound must be conducted within a chemical fume hood or a balance enclosure.
-
Procedure:
-
Place a weigh boat on the analytical balance.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Tightly cap the stock container immediately after weighing.
-
To reconstitute, add the desired solvent (e.g., DMSO) directly to the vial containing the weighed compound.
-
Cap the vial and vortex or sonicate as needed to ensure complete dissolution.
-
Handling of Solutions
-
Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Transfers: Use calibrated pipettes with disposable tips for all transfers of this compound solutions.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Unused this compound (Solid or Solution) | Collect in a clearly labeled, sealed, and chemically compatible waste container. |
| Contaminated Labware (e.g., pipette tips, tubes, vials) | Collect in a designated hazardous waste container lined with a heavy-duty plastic bag. Do not dispose of in regular trash. |
| Contaminated Solvents | Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with other incompatible waste streams. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated hazardous waste container for solid waste. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for studying the effects of this compound on cancer cells and the signaling pathway it is known to modulate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
